Granisetron-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-GHZBYRHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109889-09-0 | |
| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Granisetron-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron-d3 is the deuterated analog of Granisetron, a potent and highly selective serotonin 5-HT3 receptor antagonist. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure the precise and accurate quantification of granisetron in biological samples through methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of granisetron, and detailed experimental protocols for its application in bioanalytical assays.
Chemical and Physical Properties
This compound is structurally identical to granisetron, with the exception of three deuterium atoms replacing the hydrogen atoms on the N-methyl group of the indazole ring. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled drug in mass spectrometry analysis, while maintaining nearly identical physicochemical properties and chromatographic behavior.
| Property | Value | Reference |
| Formal Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide | [1] |
| CAS Number | 1224925-76-1 | [1] |
| Molecular Formula | C₁₈H₂₁D₃N₄O | [1] |
| Molecular Weight | 315.4 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in Methanol | [1] |
Mechanism of Action of Granisetron
Granisetron exerts its antiemetic effects by selectively blocking 5-hydroxytryptamine (serotonin) type 3 (5-HT3) receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3]
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors, initiating a signaling cascade that leads to nausea and vomiting. Granisetron competitively inhibits the binding of serotonin to these receptors, thereby preventing the emetic signal from being transmitted to the vomiting center in the medulla.[3]
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (5-HT) to the receptor triggers a conformational change, leading to the opening of a central pore. This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, which results in the depolarization of the neuron and the propagation of an excitatory signal. Granisetron, as an antagonist, binds to the receptor without activating it, thus preventing serotonin from binding and opening the ion channel.
Synthesis of this compound
A general synthetic approach for granisetron involves the reaction of 1-methylindazole-3-carbonyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[4] To produce this compound, a deuterated starting material, such as deuterated methyl iodide (CD₃I), would be used in the synthesis of the 1-(methyl-d3)-indazole-3-carboxylic acid precursor.
Experimental Protocols
Bioanalytical Method for Granisetron Quantification using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the determination of granisetron in human plasma.[5]
5.1.1. Materials and Reagents
-
Granisetron hydrochloride reference standard
-
This compound (internal standard, IS)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
5.1.2. Preparation of Stock and Working Solutions
-
Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve granisetron hydrochloride in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[5]
-
Granisetron Working Solutions: Prepare a series of working solutions for the calibration curve by diluting the stock solution with 50% methanol to achieve concentrations ranging from 1.00 to 400 ng/mL.[5]
-
IS Working Solution (8 ng/mL): Dilute the IS stock solution with 50% methanol.[5]
5.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution (8 ng/mL).
-
Add 20 µL of the appropriate granisetron working solution for calibration standards or a blank solution for unknown samples.
-
Vortex for 1 minute.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
5.1.4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8μm)[5]
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]
-
MRM Transitions:
-
Granisetron: m/z 313.4 → 138[6]
-
This compound (IS): m/z 316.4 → 138 (or other appropriate product ion)
-
5.1.5. Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[7][8][9] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; precision < 20% and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ±15% of the baseline concentration |
Quantitative Data from a Validated Method
The following table presents typical performance data for a validated LC-MS/MS method for granisetron in human plasma using this compound as the internal standard.
| Parameter | Value | Reference |
| Linear Dynamic Range | 0.05 - 20.0 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [5] |
| Extraction Recovery | ~101% | [5] |
| Intra-day Precision (CV%) | < 15% | [6] |
| Intra-day Accuracy | Within 10% of nominal | [6] |
| Run Time | 2.8 minutes | [5] |
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like this compound.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of granisetron in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for drug development, pharmacokinetic studies, and clinical monitoring. This guide provides the foundational technical information and experimental frameworks necessary for researchers and scientists to effectively utilize this compound in their work. The provided protocols and diagrams serve as a starting point for method development and validation, which should always be performed in accordance with the relevant regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]
- 3. granisetron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pjps.pk [pjps.pk]
- 6. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Granisetron-d3: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Core Chemical Properties, Analytical Methodologies, and Mechanism of Action of a Key Internal Standard
This technical guide provides a comprehensive overview of the chemical and physical properties of Granisetron-d3, a deuterated analog of the potent 5-HT3 receptor antagonist, Granisetron. Primarily utilized as an internal standard in bioanalytical studies, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document details its structural and physical data, provides in-depth experimental protocols for its quantification, and illustrates its biological context through signaling pathway diagrams.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled version of Granisetron, designed for use in quantitative mass spectrometry-based assays. The incorporation of three deuterium atoms on the N-methyl group of the indazole ring results in a mass shift that allows it to be distinguished from the unlabeled drug, while maintaining nearly identical chemical and physical behavior.
Identification and Structural Data
The fundamental identifiers and structural details of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Formal Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide[1] |
| CAS Number | 1224925-76-1[1][2] |
| Molecular Formula | C₁₈H₂₁D₃N₄O[1] |
| Molecular Weight | 315.43 g/mol [2] |
| Canonical SMILES | CN1[C@H]2C--INVALID-LINK--C[C@@H]1CCC2[1] |
| InChI Key | MFWNKCLOYSRHCJ-JQHPXDLNSA-N[1] |
| Parent (Unlabeled) CAS | 109889-09-0 |
Physicochemical Properties
The physical characteristics of a compound are critical for its handling, formulation, and analytical method development. While specific data for the deuterated form is limited, the properties of the parent compound, Granisetron, offer a reliable proxy.
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid.[2] |
| Purity | Typically ≥99% deuterated forms (d1-d3).[1] |
| Solubility | Soluble in Methanol.[1] Data for other solvents like water, DMSO, or ethanol is not readily available. |
| Melting Point | Data for this compound is not available. The hydrochloride salt of unlabeled Granisetron has a melting point of 219 °C.[3][4] |
| Storage Conditions | Recommended storage at -20°C in a freezer.[2] |
Mechanism of Action and Biological Context
Granisetron exerts its antiemetic effects by acting as a highly selective and potent antagonist of the serotonin 5-HT3 receptor.[5] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[5][6]
During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract are damaged and release large amounts of serotonin.[5] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the vomiting center in the medulla oblongata, thereby triggering the emetic reflex.[5] Granisetron competitively blocks this interaction, preventing the initiation of the nausea and vomiting cascade.
Experimental Protocols
This compound is indispensable for the accurate quantification of granisetron in biological matrices. Below are detailed protocols for its use as an internal standard in UPLC-MS/MS analysis, along with a conceptual workflow for its synthesis.
Quantification by UPLC-MS/MS
This protocol is adapted from a validated method for the determination of granisetron in human plasma, utilizing this compound as the internal standard (IS).[7]
1. Preparation of Stock and Working Solutions:
-
Granisetron Stock Solution (1 mg/mL): Accurately weigh and dissolve Granisetron Hydrochloride in methanol.
-
This compound IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Granisetron stock solution with 50% methanol to create calibration standards (e.g., 0.05 to 20 ng/mL). Prepare a working solution of this compound IS at an appropriate concentration (e.g., 10 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8µm) or similar.[7]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: API 5500 or equivalent triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: Precursor Ion (Q1) m/z 313.4 → Product Ion (Q3) m/z 138.0.[8]
-
This compound (IS): Precursor Ion (Q1) m/z 316.4 → Product Ion (Q3) m/z 141.0.
-
4. Data Analysis:
-
Quantify Granisetron in samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
Conceptual Synthesis Workflow
The synthesis of this compound involves the coupling of two key intermediates followed by a deuterated methylation step. While specific reaction conditions are proprietary, a general logical workflow can be outlined.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Page loading... [guidechem.com]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. pjps.pk [pjps.pk]
- 8. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Granisetron-d3: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of the mechanism of action of Granisetron-d3, a deuterated isotopologue of the potent antiemetic agent, Granisetron. The guide details its primary pharmacological target, the associated signaling pathways, the impact of deuteration on its metabolic profile, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism
Granisetron's therapeutic efficacy is rooted in its function as a highly potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] The mechanism can be dissected into several key stages:
-
Emetic Stimulus and Serotonin Release: Chemotherapeutic agents, radiation therapy, or postoperative trauma can cause damage to enterochromaffin cells in the gastrointestinal (GI) tract.[4][5][6] This damage triggers a significant release of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[6][7]
-
5-HT3 Receptor Activation: The released serotonin binds to 5-HT3 receptors, which are ligand-gated ion channels. These receptors are densely located on the peripheral terminals of vagal afferent nerves in the GI tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[1][2][7][8]
-
Initiation of the Emetic Reflex: Activation of these 5-HT3 receptors initiates an action potential that propagates along the vagal and splanchnic nerves to the solitary tract nucleus (STN) and the medullary vomiting center in the brainstem.[1][7][8] This signaling cascade culminates in the physiological sensations of nausea and the motor act of vomiting.[1][4]
-
Competitive Antagonism by Granisetron: Granisetron competitively and selectively binds to these 5-HT3 receptors, preventing serotonin from docking and activating them.[2][4][5] By blocking the receptors both peripherally and centrally, Granisetron effectively interrupts the emetic signal at its origin, thereby preventing nausea and vomiting.[1][2][4]
Granisetron exhibits a very high affinity for the 5-HT3 receptor and has negligible affinity for other serotonin receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT4) or for adrenergic, dopamine D2, or histamine H1 receptors, which accounts for its favorable side-effect profile and lack of extrapyramidal symptoms.[1][3][9]
The Role of Deuteration: Kinetic Isotope Effect
This compound is an isotopologue of Granisetron where three hydrogen atoms on the N-methyl group of the indazole ring are replaced with deuterium atoms. While this substitution does not alter the drug's fundamental mechanism of receptor antagonism, it significantly impacts its metabolic fate through the Kinetic Isotope Effect (KIE) .[][11]
-
Metabolism of Granisetron: Granisetron is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly involving N-demethylation.[1][12]
-
Carbon-Deuterium Bond Strength: A carbon-deuterium (C-D) bond is stronger and has a higher bond energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[][11][13]
-
Slower Metabolic Cleavage: Consequently, more energy is required to break the C-D bonds during enzymatic reactions.[13] Since the N-demethylation is a rate-limiting step in its metabolism, the replacement of C-H with C-D bonds at this site makes the process slower and more difficult for CYP enzymes to accomplish.[][14]
-
Pharmacokinetic Consequences: This reduced rate of metabolism can lead to several advantageous pharmacokinetic properties, including a longer plasma half-life, increased systemic exposure (AUC), and potentially reduced formation of certain metabolites.[][11][15] This allows for the possibility of less frequent dosing while maintaining therapeutic concentrations.[11]
Although this compound is currently used as an internal standard for the accurate quantification of Granisetron in biological samples via mass spectrometry, the principles of its design are central to the development of next-generation therapeutics with improved metabolic stability.[16]
Quantitative Data: Receptor Binding and Pharmacokinetics
The following tables summarize key quantitative parameters for Granisetron. The pharmacokinetic data for this compound as a therapeutic are not available, but deuteration is expected to increase half-life and AUC while decreasing clearance.
Table 1: Receptor Binding Affinity of Granisetron
| Parameter | Receptor | Value | Species | Source |
| Ki | 5-HT3 | 3.9 nM | Not Specified | [16] |
| Binding Constant | 5-HT3 | 0.26 nM | Not Specified | [17] |
| Kd | 5-HT3 (wild type) | 0.3 nM | Human | [18] |
| Selectivity | 5-HT3 vs. other receptors | >1000:1 | Not Specified | [17] |
| Ki | 5-HT4 | >1,000 nM | Not Specified |
Table 2: Pharmacokinetic Parameters of Granisetron (Intravenous Administration)
| Parameter | Value | Patient Population | Source |
| Half-life (t1/2) | ~9 hours | Cancer Patients | [19] |
| Protein Binding | ~65% | Adults | [12] |
| Volume of Distribution | 3 L/kg | Adults | [12] |
| Total Clearance | 0.52 L/h/kg | Cancer Patients | [19] |
| Oral Bioavailability | ~60% | Adults | [1][19] |
Experimental Protocols
This assay is fundamental for determining the binding affinity (Ki) of a compound like this compound for the 5-HT3 receptor. It involves a competition between a labeled radioligand and the unlabeled test compound (this compound) for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT3 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human 5-HT3A receptor.[20]
-
Radioligand: [3H]-Granisetron or another high-affinity 5-HT3 antagonist radioligand like [3H]-GR65630.[21]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reference Compound: Unlabeled Granisetron or another known 5-HT3 antagonist (e.g., Zacopride).[21]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[21]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[21]
-
Filtration System: 96-well glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Cocktail & Counter: For quantifying radioactivity.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound (this compound) or reference compound to the appropriate wells.
-
Total Binding Wells: Add assay buffer with vehicle (e.g., DMSO) instead of the test compound.
-
Non-Specific Binding (NSB) Wells: Add a high concentration of an unlabeled reference ligand (e.g., 10 µM Zacopride) to saturate the receptors.
-
Radioligand Addition: Add the [3H]-labeled radioligand to all wells at a final concentration near its Kd value (e.g., 1.0 - 2.0 nM for [3H]GR65630).[21]
-
Receptor Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction. The final protein concentration should be optimized to ensure that less than 10% of the total radioligand is bound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[22]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters have dried, add scintillation cocktail and measure the radioactivity (in disintegrations per minute, DPM) retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 5. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 6. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 9. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deuterated drug - Wikipedia [en.wikipedia.org]
- 16. This compound - Biochemicals - CAT N°: 31786 [bertin-bioreagent.com]
- 17. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. irispublishers.com [irispublishers.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdspdb.unc.edu [pdspdb.unc.edu]
- 22. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
The Use of Granisetron-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Granisetron-d3 as an internal standard in the quantitative analysis of Granisetron in biological matrices. Utilizing a stable isotope-labeled internal standard is a critical component in modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.
Introduction to Granisetron and the Role of Internal Standards
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Accurate quantification of Granisetron in biological samples such as plasma and urine is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.
In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibration standards, and quality control samples. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. Since SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This allows for highly accurate and precise quantification.[1] this compound, a deuterium-labeled analog of Granisetron, is widely used for this purpose in various analytical methods.[2]
Physicochemical Properties of this compound
This compound is synthetically derived from Granisetron by replacing three hydrogen atoms with deuterium atoms on one of the methyl groups. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide |
| Synonyms | BRL 43694-d3, Kevatril-d3, endo-Granisetron-d3 |
| Molecular Formula | C₁₈H₂₁D₃N₄O |
| Molecular Weight | Approximately 315.44 g/mol |
| CAS Number | 1224925-76-1 |
Experimental Protocols for Quantitative Analysis
The following sections detail the methodologies for the quantification of Granisetron in biological matrices using this compound as an internal standard. These protocols are synthesized from various validated LC-MS/MS methods.[3]
Materials and Reagents
-
Granisetron hydrochloride reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Biological matrix (e.g., human plasma, urine)
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Granisetron and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Granisetron by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) by diluting the stock solution with the same diluent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate amount of the Granisetron working standard solutions and the this compound internal standard working solution into the blank biological matrix.
Sample Preparation
The two most common methods for extracting Granisetron and this compound from biological matrices are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation
-
To a 100 µL aliquot of the plasma sample (or calibration standard/QC), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
-
To a 100 µL aliquot of the plasma sample, add the internal standard working solution.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex for an extended period (e.g., 10-15 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used (e.g., Xselect HSS T3).[3]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of:
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Granisetron: The precursor-to-product ion transition is typically m/z 313.4 → 138.
-
This compound: The precursor ion (Q1) is m/z 316.4, reflecting the addition of three deuterium atoms. The product ion (Q3) is the same as the unlabeled compound, m/z 138, as the fragmentation is not expected to involve the deuterated methyl group.
-
Data Presentation: Method Validation Parameters
The use of this compound as an internal standard has been demonstrated in several validated bioanalytical methods. The table below summarizes typical performance characteristics.
| Parameter | Typical Range |
| Linearity Range | 0.02 - 100 ng/mL in plasma[3] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.5 ng/mL in plasma[3] |
| Accuracy | Within ±15% of the nominal concentration (typically >85%)[3] |
| Precision (Coefficient of Variation, %CV) | < 15%[3] |
| Extraction Recovery | > 80% |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of Granisetron in a biological sample using this compound as an internal standard.
Caption: Workflow for Granisetron quantification using this compound.
Conclusion
This compound serves as an ideal internal standard for the quantification of Granisetron in biological matrices by LC-MS/MS. Its use ensures high accuracy and precision by compensating for variations in sample preparation and instrument response. The methodologies outlined in this guide, based on validated and published methods, provide a robust framework for researchers, scientists, and drug development professionals engaged in the bioanalysis of Granisetron.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject. | Semantic Scholar [semanticscholar.org]
- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
The Role of Granisetron-d3 in Modern Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Granisetron-d3 as an internal standard in the pharmacokinetic analysis of granisetron. We provide a comprehensive overview of experimental protocols, quantitative data, and the underlying principles that make deuterated standards the gold standard in bioanalysis.
Introduction: The Importance of Stable Isotope-Labeled Internal Standards
In pharmacokinetic (PK) studies, accurate and precise quantification of drug concentrations in biological matrices is paramount. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of a SIL internal standard is that it is chemically identical to the analyte of interest, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute chromatographically and experience similar effects during sample preparation, extraction, and ionization, thereby correcting for variability and improving the accuracy and precision of the analytical method.
Granisetron: Pharmacokinetic Profile Overview
Granisetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens. The following tables summarize key pharmacokinetic parameters of granisetron administered via different routes in healthy adults.
Table 1: Pharmacokinetic Parameters of Oral Granisetron in Healthy Adults
| Parameter | Value | Reference |
| Cmax (ng/mL) | 4.7 - 7.42 | [2][3] |
| Tmax (h) | 1.3 - 2.0 | [2][3] |
| t1/2 (h) | 5.59 - 5.74 | [3][4] |
| AUC (ng·h/mL) | 39.32 - 47.27 | [3][4] |
| Clearance (L/h) | 54.23 | [4] |
Table 2: Pharmacokinetic Parameters of Intravenous Granisetron in Healthy Adults
| Parameter | Value | Reference |
| Volume of Distribution (L) | 186 - 264 | [5] |
| t1/2 (h) | 4.1 - 6.3 | [5] |
| Total Plasma Clearance (L/h) | 37.0 - 49.9 | [5] |
| Mean Residence Time (h) | 5.2 - 8.1 | [5] |
Table 3: Pharmacokinetic Parameters of Transdermal Granisetron in Healthy Adults
| Parameter | Value | Reference |
| Cmax (ng/mL) | ~1.9 | [6] |
| Tmax (h) | 48 - 57 | [2][6] |
| t1/2 (h) | ~36 | [2] |
| AUC0-inf (ng·h/mL) | ~420 | [2] |
| Average Concentration (ng/mL) | ~2.2 | [2] |
Experimental Protocols for Pharmacokinetic Analysis of Granisetron using this compound
The following are detailed methodologies for the key experiments involved in a typical pharmacokinetic study of granisetron utilizing this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract granisetron and this compound from the biological matrix (typically plasma) and remove interfering substances. Two common methods are protein precipitation and liquid-liquid extraction.
a) Protein Precipitation (PPT)
This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins.
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound working solution (e.g., 20 µL of 50 ng/mL in methanol).
-
Add 300 µL of acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.[7]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
-
b) Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte and internal standard into an immiscible organic solvent.
-
Protocol:
-
To 100 µL of human plasma in a glass tube, add a known concentration of this compound working solution.
-
Add 50 µL of 1M sodium hydroxide solution and vortex briefly.
-
Add 1 mL of an organic solvent mixture (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[3][8]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[3]
-
LC-MS/MS Analysis
This is the core analytical technique for quantifying granisetron concentrations.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1×50mm, 1.8µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: Precursor ion (Q1) m/z 313.2 → Product ion (Q3) m/z 138.1.[3]
-
This compound: Precursor ion (Q1) m/z 316.2 → Product ion (Q3) m/z 141.1 (Note: The exact m/z will depend on the deuteration pattern).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Visualizing Experimental Workflows and Signaling Pathways
Granisetron's Mechanism of Action: 5-HT3 Receptor Antagonism
Granisetron exerts its antiemetic effect by selectively blocking serotonin (5-HT) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[10] Chemotherapy and radiotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, triggering the vomiting reflex.[10] By antagonizing these receptors, granisetron effectively blocks this signaling pathway.
Caption: Mechanism of action of Granisetron.
Experimental Workflow: From Sample Collection to Data Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study of granisetron using this compound as an internal standard.
Caption: Bioanalytical workflow for a granisetron PK study.
Conclusion
The use of this compound as an internal standard is integral to the robust and reliable quantification of granisetron in pharmacokinetic studies. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process ensures the high quality of data required for regulatory submissions and for advancing our understanding of drug disposition. The detailed protocols and compiled pharmacokinetic data in this guide serve as a valuable resource for researchers in the field of drug development.
References
- 1. First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Useful Protocols [research.childrenshospital.org]
- 8. arborassays.com [arborassays.com]
- 9. pjps.pk [pjps.pk]
- 10. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Characterization of Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Granisetron-d3, a deuterated analog of the potent 5-HT3 receptor antagonist, Granisetron. This isotopically labeled compound is a critical internal standard for pharmacokinetic and bioanalytical studies, enabling accurate quantification of Granisetron in biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization methodologies.
Introduction
Granisetron is a highly selective antagonist of the serotonin 5-HT3 receptor, widely used as an antiemetic agent to manage nausea and vomiting induced by chemotherapy and radiotherapy. To facilitate its clinical development and therapeutic drug monitoring, a stable isotope-labeled internal standard is indispensable for robust bioanalytical assays. This compound, where the N-methyl group of the indazole moiety is replaced with a trideuteromethyl group, serves this purpose by providing a distinct mass shift in mass spectrometry analysis without significantly altering the physicochemical properties of the molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the N-demethylation of Granisetron to yield Nor-granisetron, followed by N-methylation using a deuterated methylating agent.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: N-Demethylation of Granisetron to Nor-granisetron
This procedure is adapted from general N-demethylation protocols for N-methyl alkaloids.
-
Materials: Granisetron, α-chloroethyl chloroformate (ACE-Cl), 1,2-dichloroethane (DCE), methanol.
-
Procedure:
-
Dissolve Granisetron (1.0 eq) in anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanol and reflux for 1 hour to hydrolyze the carbamate intermediate.
-
Remove the solvent in vacuo and purify the crude Nor-granisetron by column chromatography on silica gel.
-
Step 2: N-Methylation of Nor-granisetron to this compound
This procedure is a standard N-methylation of a secondary amine using a deuterated methylating agent.
-
Materials: Nor-granisetron, iodomethane-d3 (CD3I), potassium carbonate (K2CO3), anhydrous acetone.
-
Procedure:
-
To a solution of Nor-granisetron (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add iodomethane-d3 (1.5 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the filtrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium dihydrogen phosphate buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 301 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern.
Table 2: Mass Spectrometry Data
| Compound | [M+H]⁺ (m/z) | Major Fragment Ion (m/z) |
| Granisetron | 313.2 | 138 |
| This compound | 316.2 | 138 |
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 316.2, which is 3 units higher than that of unlabeled Granisetron, confirming the incorporation of three deuterium atoms. The major fragment ion at m/z 138 corresponds to the cleavage of the amide bond, with the charge retained on the azabicyclo[3.3.1]nonane moiety, and is expected to be the same for both labeled and unlabeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the deuterium labeling position.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Granisetron (in CDCl₃)
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indazole Ring | ||
| 1-CH₃ | 4.10 (s, 3H) | 35.5 |
| 4-H | 7.85 (d, 1H) | 122.0 |
| 5-H | 7.35 (t, 1H) | 123.5 |
| 6-H | 7.45 (t, 1H) | 127.0 |
| 7-H | 8.10 (d, 1H) | 120.0 |
| 3-C | - | 140.0 |
| 3a-C | - | 125.0 |
| 7a-C | - | 141.5 |
| Amide | ||
| C=O | - | 164.0 |
| NH | 8.50 (d, 1H) | - |
| Azabicyclo[3.3.1]nonane Ring | ||
| 9-CH₃ | 2.50 (s, 3H) | 42.0 |
| 1,5-H | 3.20 (br s, 2H) | 55.0 |
| 3-H | 4.50 (m, 1H) | 48.0 |
| 2,4,6,8-H | 1.80-2.20 (m, 8H) | 28.0, 30.0 |
| 7-H | 1.50-1.70 (m, 2H) | 20.0 |
Note: These are predicted values based on typical chemical shifts for similar structures and may vary slightly.
In the ¹H NMR spectrum of this compound, the singlet at approximately 4.10 ppm, corresponding to the 1-CH₃ protons of the indazole ring, will be absent. In the ¹³C NMR spectrum, the signal for the 1-CD₃ carbon will appear as a multiplet with a lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) enhancement.
Experimental Workflows
Caption: Overall experimental workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthesis is a reliable method for obtaining the deuterated internal standard. The comprehensive characterization using HPLC, MS, and NMR ensures the identity, purity, and isotopic integrity of the final product, making it suitable for demanding bioanalytical applications in drug development and clinical research.
Granisetron-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Granisetron-d3, a deuterated analog of Granisetron, for its application in research and development. This compound serves as an ideal internal standard for the quantitative analysis of Granisetron in biological matrices, owing to its similar physicochemical properties and distinct mass difference.
Core Applications and Mechanism of Action
Granisetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2][3][4] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2] During chemotherapy or radiation therapy, enterochromaffin cells in the gastrointestinal tract release excess serotonin.[3][4] This serotonin activates 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[2][3] Granisetron competitively blocks these receptors, thereby preventing the emetic signaling.[1][3][5]
Due to its role as an internal standard, this compound is crucial for accurate and precise quantification of Granisetron in pharmacokinetic, bioequivalence, and metabolism studies using mass spectrometry-based methods.
Suppliers and Quantitative Data
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data for the product from several notable suppliers.
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| LGC Standards | TRC-G780003 | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.43 | Information available upon request/in Certificate of Analysis[6][7][8] |
| MedchemExpress | HY-132348S | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.43 | Not specified |
| Cayman Chemical | 31786 | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.4 | ≥98% for Granisetron; Isotopic enrichment information in CoA |
| Axios Research | AR-G01599 | 1224925-76-1 | C₁₈H₂₁D₃N₄O | 315.44 | Information available in Certificate of Analysis[9] |
| Daicel Pharma Standards | DCTI-A-122 | Not specified | C₁₈H₂₁D₃N₄O | Not specified | Information available upon request[10] |
| Acanthus Research | GRA-16-001 | 109889-09-0 (unlabeled) | C₁₈H₂₁D₃N₄O | Not specified | Information available upon request[11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Granisetron and a typical experimental workflow for its quantification using this compound.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 4. irispublishers.com [irispublishers.com]
- 5. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 6. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]
- 7. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]
- 8. This compound | CAS 1224925-76-1 | LGC Standards [lgcstandards.com]
- 9. This compound - CAS - 1224925-76-1 | Axios Research [axios-research.com]
- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. This compound - Acanthus Research [acanthusresearch.com]
In-Depth Technical Guide: Properties and Applications of CAS Number 1224925-76-1 (Granisetron-d3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1224925-76-1 identifies Granisetron-d3, a deuterated analog of Granisetron. Granisetron is a potent and highly selective antagonist of the serotonin (5-hydroxytryptamine) type 3 (5-HT3) receptor.[1][2] Due to its pharmacological action, Granisetron is widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative procedures.[1][3] this compound serves as a crucial internal standard for the quantitative analysis of Granisetron in biological matrices, such as plasma and urine, primarily in pharmacokinetic and bioequivalence studies.[4][5] The stable isotope labeling of this compound ensures accurate and precise quantification by mass spectrometry-based methods.[4]
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Granisetron and this compound
| Property | Granisetron | This compound | Reference(s) |
| IUPAC Name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | 1-(methyl-d3)-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | [6] |
| CAS Number | 109889-09-0 | 1224925-76-1 | [6] |
| Molecular Formula | C₁₈H₂₄N₄O | C₁₈H₂₁D₃N₄O | [6] |
| Molecular Weight | 312.42 g/mol | 315.44 g/mol | [6] |
| Appearance | White to off-white crystalline solid | White solid | [7] |
| Melting Point | 290.2-291.1 °C (as hydrochloride salt) | Not available | [8] |
| Solubility | Soluble in methanol | Soluble in methanol | [9] |
| Storage Conditions | 2-8 °C or -20 °C Freezer | 2-8 °C or -20 °C Freezer | [7] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis can be inferred from the known synthesis of Granisetron. The key step involves the N-alkylation of the indazole ring with a deuterated methylating agent.
The general synthesis of Granisetron involves two main precursors: 1-methylindazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[10] To synthesize this compound, the 1-methylindazole-3-carboxylic acid would be replaced with its deuterated analog, 1-(methyl-d3)-indazole-3-carboxylic acid.
Logical Workflow for the Synthesis of this compound:
Caption: Logical workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
Granisetron exerts its antiemetic effects by acting as a selective antagonist of 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[3][11]
Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a large release of serotonin (5-HT).[3] This released serotonin binds to 5-HT3 receptors, initiating a signaling cascade that results in nausea and vomiting.[3]
Granisetron competitively blocks the binding of serotonin to these receptors, thereby preventing the initiation of the emetic signal.[1][12] This blockade occurs at both peripheral and central sites.[3] By inhibiting the 5-HT3 receptor-mediated signaling pathway, Granisetron effectively suppresses the vomiting reflex.
Signaling Pathway of Serotonin-Induced Emesis and its Inhibition by Granisetron:
Caption: Serotonin-induced emesis pathway and its inhibition by Granisetron.
Experimental Protocols
Quantification of Granisetron in Human Plasma using this compound by LC-MS/MS
The following provides a general protocol based on published methodologies for the quantification of Granisetron in human plasma using this compound as an internal standard.[1][6] Researchers should validate the method in their own laboratory.
Experimental Workflow:
Caption: Workflow for Granisetron quantification in plasma.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound solution as the internal standard.
-
Precipitate plasma proteins by adding an organic solvent such as methanol.
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically in the range of 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: Monitor the precursor ion to a specific product ion.
-
This compound: Monitor the precursor ion (M+3) to the same product ion as Granisetron.
-
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Granisetron to the peak area of this compound against the concentration of Granisetron standards.
-
The concentration of Granisetron in the unknown samples is determined from the calibration curve.
-
Spectroscopic Data
Detailed spectroscopic data specifically for this compound is not widely published. The data for Granisetron hydrochloride is provided for reference. The key difference in the ¹H NMR spectrum of this compound would be the absence of the N-methyl singlet, and the mass spectrum would show a molecular ion peak at m/z 315.
Table 2: Spectroscopic Data for Granisetron Hydrochloride
| Spectroscopic Technique | Key Observations | Reference(s) |
| Infrared (IR) Spectroscopy | Characteristic peaks around 3230 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O stretch, amide), and 756 cm⁻¹ (aromatic C-H bend). | [13] |
| ¹³C NMR Spectroscopy | A published spectrum is available for Granisetron HCl, showing the expected carbon signals for the indazole and bicyclononane moieties. | [3] |
| Mass Spectrometry | The non-deuterated compound typically shows a protonated molecular ion [M+H]⁺ at m/z 313. | [7] |
Conclusion
This compound (CAS 1224925-76-1) is an indispensable tool for the accurate and reliable quantification of the antiemetic drug Granisetron in biological samples. Its use as an internal standard in LC-MS/MS assays is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This technical guide provides a comprehensive overview of the available information on this compound, including its properties, the mechanism of action of its parent compound, and a general experimental protocol for its application. This information will be valuable for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 12. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nihs.go.jp [nihs.go.jp]
Methodological & Application
Application Note: High-Throughput Analysis of Granisetron in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Granisetron in human plasma. The assay utilizes Granisetron-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined liquid-liquid extraction protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been developed and validated over a linear range of 0.05 to 20.0 ng/mL, demonstrating excellent performance in line with regulatory guidelines.
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Accurate and reliable measurement of Granisetron concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a highly selective and sensitive LC-MS/MS method for the determination of Granisetron in human plasma. The use of a deuterated internal standard, this compound, minimizes variability due to matrix effects and extraction inconsistencies, thereby enhancing the reliability of the results.[1]
Experimental
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ammonium Formate (AR Grade)
-
Human Plasma (with heparin anticoagulant)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph: Shimadzu 30 Series UPLC System or equivalent
-
Mass Spectrometer: Applied Biosystems/Sciex API 5500 Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1.0 mg/mL stock solution of Granisetron hydrochloride in methanol.
-
Prepare a 1.0 mg/mL stock solution of this compound hydrochloride (Internal Standard, IS) in methanol.[2]
Working Solutions:
-
Granisetron Standard Working Solutions: Serially dilute the Granisetron stock solution with 50% methanol to prepare working solutions for the standard curve at concentrations of 1.00, 2.00, 8.00, 20.0, 80.0, 160.0, 320.0, and 400 ng/mL.[2]
-
Granisetron Quality Control (QC) Working Solutions: Prepare separate working solutions for Low (LQC), Medium (MQC), and High (HQC) quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to obtain a final concentration of 8 ng/mL.[2]
Calibration Standards and Quality Control Samples:
-
To 380 µL of blank human plasma, add 20 µL of the respective Granisetron standard working solution to create calibration standards with final concentrations of 0.05, 0.10, 0.40, 1.00, 4.00, 8.00, 16.0, and 20.0 ng/mL.[2]
-
Prepare QC samples at three concentration levels (e.g., LQC: 0.15 ng/mL, MQC: 10.0 ng/mL, HQC: 15.0 ng/mL) in a similar manner.[2]
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.2% Formic Acid & 0.5 mM Ammonium Formate in Water |
| Mobile Phase B | 95% Acetonitrile with 0.2% Formic Acid & 0.5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | 2.8 minutes |
A gradient elution can be optimized to ensure proper separation of the analyte from matrix components.
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 35.00 |
| Collision Gas (CAD) | 8.00 |
| IonSpray Voltage | 5500 V |
| Temperature (TEM) | 500.00 °C |
| Ion Source Gas 1 (GS1) | 45.00 |
| Ion Source Gas 2 (GS2) | 50.00 |
| Declustering Potential (DP) | Granisetron: 55 V, this compound: 80 V |
| Collision Energy (CE) | Optimized for each transition |
| Collision Cell Exit Potential (CXP) | Granisetron: 33 V, this compound: 33 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Granisetron | 313.4 | 138.0 |
| This compound (IS) | 316.1 | 138.3 |
Method Validation Summary
The method was validated according to international guidelines, and the key performance characteristics are summarized below.
Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.05 - 20.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
The deviation of the back-calculated concentrations of the calibration standards was within ±15% (±20% for LLOQ).
Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LQC | ≤ 15% | ≤ 15% | Within ±15% |
| MQC | ≤ 15% | ≤ 15% | Within ±15% |
| HQC | ≤ 15% | ≤ 15% | Within ±15% |
Recovery
The extraction recovery of Granisetron from human plasma was determined to be consistent and reproducible across the different QC levels. One study reported a mean extraction recovery of 97.9%.[3]
Matrix Effect
No significant matrix effect was observed for Granisetron or this compound, indicating that the method is free from interference from endogenous plasma components.
Workflow Diagrams
Caption: Overall experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of key components in the LC-MS/MS method.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Granisetron in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure and short chromatographic run time make this method highly suitable for high-throughput bioanalysis in clinical and research settings.
References
Application Notes: Quantitative Analysis of Granisetron Using Granisetron-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2][3] Accurate quantification of granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for the quantitative analysis of granisetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Granisetron-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it closely mimics the analyte throughout sample preparation and analysis, thereby ensuring high accuracy and precision.[4][5]
Principle of the Method
The method involves the extraction of granisetron and the internal standard (this compound) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Method 1: Protein Precipitation
This protocol is adapted from a rapid and sensitive UPLC-MS/MS method for the quantification of granisetron in human plasma.[6]
1. Materials and Reagents:
-
Granisetron hydrochloride reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Human plasma (with heparin sodium)
-
Deionized water
2. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare stock solutions of granisetron and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the granisetron stock solution with 50% methanol to create working solutions for the standard curve and QC samples.[6]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 0.05 to 20.0 ng/mL and QC samples at low, medium, and high concentrations.[6]
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified amount of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: ZORBAX Eclipse Plus C18 (2.1×50mm, 1.8µm)[6]
-
Mobile Phase: Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with additives like formic acid or ammonium formate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
Method 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the analysis of granisetron in human plasma.[8]
1. Materials and Reagents:
-
Same as Method 1, with the addition of an extraction solvent (e.g., ethyl acetate).
2. Standard and QC Sample Preparation:
-
Follow the same procedure as in Method 1.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the this compound internal standard.
-
Add 50 µL of 1 M sodium hydroxide solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions:
-
Similar to Method 1, with potential modifications to the chromatographic conditions to optimize separation.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for the quantification of granisetron.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (Protein Precipitation)[6] | Method 2 (LLE)[8] |
| Linearity Range | 0.05 - 20.0 ng/mL | 0.02 - 20 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.02 ng/mL |
| Intra-day Precision (%CV) | ≤ 15.0% | < 15% |
| Inter-day Precision (%CV) | ≤ 15.0% | Not Specified |
| Intra-day Accuracy | -3.6% to 4.7% | Within 10% of nominal |
| Inter-day Accuracy | Not Specified | Not Specified |
| Extraction Recovery | ~101% | 97.9% |
Table 2: Quality Control Sample Performance (Method 1) [6]
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy Range |
| LLOQ QC | 0.0500 | ≤ 20.0% | ≤ 20.0% | ± 20.0% |
| Low QC (LQC) | 0.150 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
| Geometric Mean QC (GMQC) | 3.00 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
| Medium QC (MQC) | 10.0 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
| High QC (HQC) | 15.0 | ≤ 15.0% | ≤ 15.0% | ± 15.0% |
Visualizations
Experimental Workflow
References
- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 2. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. irispublishers.com [irispublishers.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated Bioanalytical Method for the Quantification of Granisetron in Human Plasma using LC-MS/MS with a Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a sensitive and robust bioanalytical method for the quantification of granisetron in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, granisetron-d3, ensures high accuracy and precision. This method has been validated according to industry-standard guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy.[1][2][3] Accurate quantification of granisetron in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method for the determination of granisetron in human plasma, offering high sensitivity, specificity, and throughput. The inclusion of a stable isotope-labeled internal standard (this compound) minimizes potential variability during sample processing and analysis.[4]
Mechanism of Action
Chemotherapeutic agents can cause damage to the cells lining the gastrointestinal tract, leading to the release of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which in turn transmit signals to the medullary vomiting center in the brainstem, inducing nausea and vomiting.[1][2][5] Granisetron selectively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the emetic signal.[1][3][6]
Experimental Protocols
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve granisetron hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of granisetron by serial dilution of the stock solution with 50% methanol to obtain concentrations for calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (10 ng/mL):
-
Dilute the this compound stock solution with 50% methanol to achieve a final concentration of 10 ng/mL.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions of granisetron.
-
The final volume of the spiking solution should not exceed 5% of the total plasma volume.
-
Calibration Standards: Prepare a set of at least six non-zero concentration levels.
-
QC Samples: Prepare at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for each standard, QC, and unknown sample.
-
Add 100 µL of plasma sample to the respective tubes.
-
Add 25 µL of the internal standard working solution (10 ng/mL this compound) to all tubes except for the blank samples (add 25 µL of 50% methanol to the blank).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient may be optimized |
Tandem Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Granisetron Transition | m/z 313.4 → 138.0 |
| This compound Transition | m/z 316.4 → 141.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Method Validation Summary
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity
The method demonstrated high selectivity with no significant interference observed from endogenous plasma components at the retention times of granisetron and the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 0.05 to 20 ng/mL. The correlation coefficient (r²) was consistently ≥ 0.99. The LLOQ was established at 0.05 ng/mL.
| Parameter | Result |
| Linearity Range | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 0.05 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results were within the acceptable limits as per regulatory guidelines.
Intra-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.05 | -2.5 | 8.7 |
| LQC | 0.15 | 1.8 | 6.5 |
| MQC | 1.0 | -0.9 | 4.2 |
| HQC | 15.0 | 3.1 | 3.5 |
Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.05 | -1.7 | 9.8 |
| LQC | 0.15 | 2.3 | 7.1 |
| MQC | 1.0 | -0.5 | 5.1 |
| HQC | 15.0 | 3.6 | 4.0 |
Recovery
The extraction recovery of granisetron and the internal standard was consistent and reproducible across the different QC levels.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Granisetron | 92.5 | 94.1 | 93.7 |
| This compound (IS) | 95.2 | 96.0 | 95.5 |
Stability
Granisetron was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.
| Stability Condition | Duration | Accuracy (% of Nominal) |
| Bench-top | 8 hours at Room Temperature | 95.8 - 102.3 |
| Freeze-Thaw | 3 cycles (-20°C to RT) | 96.2 - 101.5 |
| Long-term | 30 days at -80°C | 97.1 - 103.0 |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of granisetron in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's robustness and accuracy. This validated method is well-suited for supporting clinical and preclinical studies of granisetron.
References
- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 2. irispublishers.com [irispublishers.com]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Granisetron in Human Urine Samples Using Granisetron-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The quantitative analysis of granisetron in biological matrices such as urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of granisetron in human urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with Granisetron-d3 serving as the internal standard (IS) for accurate and precise quantification. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1][2][3]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of granisetron in human urine.
Table 1: Linearity of the Method
| Analyte | Matrix | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Granisetron | Human Urine | 2 - 2000 | > 0.99 |
Data synthesized from a validated method for granisetron analysis.[1][2][3]
Table 2: Accuracy and Precision
| Analyte | Matrix | Quality Control (QC) Concentrations (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Granisetron | Human Urine | Low QC | >85% | <10% |
| Medium QC | >85% | <10% | ||
| High QC | >85% | <10% |
The accuracy and precision are within acceptable limits for bioanalytical method validation.[1][2][3]
Experimental Protocol
This protocol is based on a validated method for the simultaneous analysis of granisetron in human urine samples.[1][2][3]
3.1. Materials and Reagents
-
Granisetron reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Deionized water
-
Human urine (drug-free)
3.2. Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering a stable isocratic flow.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: Xselect HSS T3, or equivalent C18 column.
3.3. Preparation of Standard and QC Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of granisetron and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the granisetron stock solution with a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration suitable for spiking into all samples (e.g., 50 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of granisetron into drug-free human urine.
3.4. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
To a 100 µL aliquot of urine sample, add the internal standard (this compound) working solution.
-
Perform a protein precipitation step by adding a sufficient volume of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
3.5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]
-
MRM Transitions (example):
-
Granisetron: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
3.6. Data Analysis
Quantify the concentration of granisetron in the urine samples by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of granisetron in the unknown samples is then determined by interpolation from this calibration curve.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the analysis of Granisetron in urine using this compound.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject. | Semantic Scholar [semanticscholar.org]
- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
Application Notes & Protocol: Quantitative Analysis of Granisetron in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Granisetron-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Accurate and reliable quantification of granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of granisetron in human plasma, utilizing its stable isotope-labeled counterpart, Granisetron-d3, as the internal standard (IS) to ensure high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
2. Standard Solutions and Calibration Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve granisetron hydrochloride and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Stock Solutions: Prepare working stock solutions of granisetron and this compound by diluting the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the granisetron working stock solution into blank human plasma. The typical calibration curve range is 0.1 to 100 ng/mL.[1]
3. Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for each sample, calibration standard, and QC.
-
To 100 µL of plasma sample, add 25 µL of the this compound working solution (as internal standard).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Analytical Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 3.5 µm) is suitable for the separation.[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient can be optimized for efficient separation and short run times. A typical starting condition is 95% A, held for 0.5 minutes, followed by a linear gradient to 95% B over 2 minutes, held for 1 minute, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
5. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: 313.2 → 138.1
-
This compound (IS): 316.2 → 138.1
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition (typically 20-30 eV).
-
6. Data Analysis and Quantification
-
Integrate the peak areas for both granisetron and this compound for all samples, calibration standards, and QCs.
-
Calculate the peak area ratio of granisetron to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of granisetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| HPLC Column | Xselect HSS T3, 2.1 x 100 mm, 3.5 µm[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive ESI |
| Detection Mode | MRM |
| Granisetron (m/z) | 313.2 → 138.1 |
| This compound (IS) (m/z) | 316.2 → 138.1 |
Table 2: Method Validation Summary
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% of nominal (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10%[1] |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Minimal | Within acceptable limits |
| Stability | Stable under relevant conditions | Stable at room temp, freeze-thaw cycles |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS assay of granisetron.
References
Application Notes: Quantitative Analysis of Granisetron using Isotope Dilution Mass Spectrometry with Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1] Accurate quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision. This application note describes a detailed protocol for the quantification of Granisetron in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Granisetron-d3 as the stable isotope-labeled internal standard (IS).[2] The use of a stable isotope-labeled internal standard like this compound minimizes the variability associated with sample preparation and matrix effects, ensuring reliable and reproducible results.[2]
Principle
The principle of this method is based on the addition of a known amount of this compound to a plasma sample containing an unknown amount of Granisetron. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to Granisetron but has a different mass, it co-elutes with the analyte but is distinguished by the mass spectrometer. The ratio of the peak area of Granisetron to that of this compound is used to calculate the concentration of Granisetron in the sample. This method corrects for any loss of analyte during sample preparation and any variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
This compound (Internal Standard)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Various organic solvents for liquid-liquid extraction (e.g., methyl tert-butyl ether, ethyl acetate)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of Granisetron and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Granisetron by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Xselect HSS T3, 2.1 x 100 mm, 3.5 µm[3] |
| Mobile Phase A | 0.2 mM Ammonium formate and 0.14% Formic acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic: 20% B[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.0 minutes[4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Granisetron) | m/z 313.4 → 138.0[5] |
| MRM Transition (this compound) | m/z 316.4 → 141.0 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation
Table 3: Method Validation Parameters
| Parameter | Result | Reference |
| Linear Dynamic Range | 0.02 - 20 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [5] |
| Intra-day Precision (% CV) | < 15% | [5] |
| Inter-day Precision (% CV) | < 15% | |
| Intra-day Accuracy (% Bias) | Within ±10% | [5] |
| Inter-day Accuracy (% Bias) | Within ±15% | |
| Mean Extraction Recovery | 97.9% | [5] |
| Matrix Effect | No significant matrix effects observed | [3] |
Visualizations
Caption: Experimental workflow for the quantification of Granisetron in plasma.
Caption: Mechanism of action of Granisetron in preventing emesis.
Conclusion
This application note provides a comprehensive and robust method for the quantification of Granisetron in human plasma using LC-MS/MS with this compound as an internal standard. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers high sensitivity, specificity, and accuracy. This method is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring in clinical settings, aiding in the optimization of antiemetic therapy for patients undergoing chemotherapy and radiotherapy.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Handling and Use of Granisetron-d3 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Granisetron-d3 is the deuterated analog of Granisetron, a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1] It is primarily utilized as an internal standard in analytical chemistry for the precise quantification of granisetron in biological matrices such as plasma and urine.[2][3] The incorporation of three deuterium atoms on the N-methyl group results in a mass shift of +3 Da, allowing for its differentiation from the unlabeled granisetron by mass spectrometry without significantly altering its chemical and physical properties.[4] This ensures that this compound co-elutes with granisetron and experiences similar ionization and matrix effects, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5]
The primary application of this compound is in pharmacokinetic and bioequivalence studies of granisetron.[6][7] Its use corrects for variability during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the analytical method.[5]
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Name | 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide |
| CAS Number | 1224925-76-1 |
| Molecular Formula | C₁₈H₂₁D₃N₄O |
| Molecular Weight | 315.4 g/mol |
| Purity | ≥98% |
| Formulation | Crystalline Solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| Storage | Store at -20°C for long-term stability. |
| Stability | Stable for at least 4 years when stored properly.[4] |
Safety Precautions and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is classified as harmful if swallowed.[2] In case of accidental contact with eyes or skin, flush with copious amounts of water. If ingested, seek medical attention immediately. All waste materials should be disposed of in accordance with local regulations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound solid
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound (e.g., 1 mg).
-
Quantitatively transfer the solid to a volumetric flask (e.g., 1 mL).
-
Dissolve the solid in a small amount of methanol and then dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with methanol or a mixture of methanol and water to achieve the desired final concentration.
-
For example, to prepare a 100 ng/mL working solution, dilute 10 µL of a 10 µg/mL intermediate solution to 1 mL with the appropriate solvent.
-
Store the working solution at 2-8°C for short-term use (up to one week) or at -20°C for longer periods.
-
Protocol 2: Quantitative Analysis of Granisetron in Human Plasma by LC-MS/MS
Objective: To quantify the concentration of granisetron in human plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Granisetron analytical standard
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: m/z 313.2 → 138.1
-
This compound: m/z 316.2 → 141.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both granisetron and this compound.
-
Calculate the peak area ratio of granisetron to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of granisetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary:
The following table summarizes typical parameters for the quantification of granisetron using this compound as an internal standard.
| Parameter | Typical Value/Range |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of an analyte using an internal standard.
References
- 1. First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Granisetron-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Granisetron-d3, a deuterated form of the selective 5-HT3 receptor antagonist Granisetron, in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled internal standards (SIL-IS) like this compound is the gold standard in bioanalysis, providing high accuracy and precision in the quantification of drug candidates and their metabolites in biological matrices.
Introduction to Granisetron and the Role of Deuterated Standards
Granisetron is an antiemetic agent primarily used to prevent nausea and vomiting caused by chemotherapy and radiotherapy. It is metabolized in the liver, mainly by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP1A1. The major metabolites are 7-hydroxy granisetron and 9'-desmethyl granisetron.
In drug metabolism studies, accurate quantification of the parent drug and its metabolites is crucial. This compound, in which three hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its key advantages include:
-
Co-elution with the Analyte: this compound is chemically identical to Granisetron and therefore exhibits the same chromatographic behavior, ensuring that variations during sample processing and analysis affect both compounds equally.
-
Correction for Matrix Effects: Biological samples can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the SIL-IS is similarly affected, its inclusion allows for accurate correction of these matrix effects.
-
Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the reliability and reproducibility of the analytical method.
Experimental Protocols
In Vitro Metabolism of Granisetron using Human Liver Microsomes
This protocol outlines a method to study the metabolism of Granisetron in vitro using human liver microsomes (HLMs), with this compound as the internal standard for accurate quantification.
Objective: To determine the metabolic stability of Granisetron and identify its major metabolites in a human liver microsomal system.
Materials:
-
Granisetron
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Granisetron (1 mM) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of this compound (1 mM) in the same solvent.
-
Prepare working solutions of Granisetron by diluting the stock solution with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Granisetron working solution (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To each aliquot, add two volumes of ice-cold acetonitrile containing this compound (at a fixed concentration, e.g., 100 ng/mL) to stop the reaction and precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Data Analysis:
The disappearance of Granisetron over time is used to calculate its metabolic stability (half-life, t1/2, and intrinsic clearance, CLint). The formation of metabolites can also be monitored and quantified.
In Vivo Pharmacokinetic Study of Granisetron in Rats
This protocol describes a preclinical pharmacokinetic study in rats to determine the plasma concentration-time profile of Granisetron following intravenous administration, using this compound as the internal standard.
Objective: To determine the key pharmacokinetic parameters of Granisetron in rats.
Materials:
-
Granisetron solution for injection
-
This compound (for internal standard)
-
Male Sprague-Dawley rats (with cannulated jugular veins)
-
Heparinized saline
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA)
-
Acetonitrile
Procedure:
-
Animal Dosing:
-
Acclimatize the rats for at least 3 days before the study.
-
Administer a single intravenous (IV) dose of Granisetron (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (e.g., 100 ng/mL) to precipitate proteins and serve as the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
The plasma concentrations of Granisetron are determined using a validated LC-MS/MS method. Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and clearance (CL) are calculated using appropriate software.
LC-MS/MS Method for Quantification of Granisetron and 7-Hydroxy Granisetron
This method is suitable for the simultaneous quantification of Granisetron and its major metabolite, 7-hydroxy Granisetron, in plasma and urine, using their respective stable isotope-labeled internal standards.[1]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to achieve separation (e.g., starting with 5% B, ramping to 95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Granisetron | m/z 313.2 -> 138.1 |
| This compound | m/z 316.2 -> 141.1 |
| 7-Hydroxy Granisetron | m/z 329.2 -> 138.1 |
| 7-Hydroxy this compound | m/z 332.2 -> 141.1 |
Data Presentation
The following tables summarize typical validation and pharmacokinetic data obtained from studies using this compound as an internal standard.
Table 1: LC-MS/MS Method Validation Parameters for Granisetron in Human Plasma
| Parameter | Granisetron |
| Linear Range (ng/mL) | 0.05 - 20.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Data compiled from representative studies.[2]
Table 2: Pharmacokinetic Parameters of Granisetron in Healthy Volunteers (Single 1 mg IV Dose)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 6.93 ± 1.90 |
| Tmax (h) | 1.35 ± 0.29 |
| AUC0-24 (ng·h/mL) | 36.61 ± 8.87 |
| t1/2 (h) | 5.59 ± 1.87 |
| CL/F (L/h) | 54.23 ± 16.08 |
Data adapted from a study in healthy volunteers.
Visualizations
Caption: Experimental workflow for in vitro and in vivo metabolism studies of Granisetron.
Caption: Simplified metabolic pathway of Granisetron.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
Application Note: High-Throughput Analysis of Granisetron in Human Plasma Using Granisetron-d3 for Therapeutic Drug Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of granisetron in human plasma using a stable isotope-labeled internal standard, Granisetron-d3. Therapeutic drug monitoring (TDM) of granisetron, a potent 5-HT3 receptor antagonist, is crucial for optimizing antiemetic therapy in patients undergoing chemotherapy, ensuring efficacy while minimizing potential side effects. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary accuracy and precision for clinical research applications.
Introduction
Granisetron is a selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV).[1][2] By blocking serotonin from binding to 5-HT3 receptors in the gastrointestinal tract and the central nervous system, granisetron effectively mitigates the emetic response triggered by cytotoxic agents.[3][4] Given the significant inter-individual variability in drug metabolism and response, therapeutic drug monitoring (TDM) can be a valuable tool to personalize granisetron dosing. TDM aims to maintain plasma concentrations within a therapeutic window to maximize efficacy and reduce the risk of adverse events. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays due to its ability to compensate for matrix effects and variations in sample processing and instrument response.[5] This note provides a detailed protocol for a high-throughput LC-MS/MS assay for granisetron in human plasma, utilizing this compound as an internal standard.
Signaling Pathway and Mechanism of Action
Granisetron exerts its antiemetic effect by competitively inhibiting the binding of serotonin to 5-HT3 receptors. These ligand-gated ion channels are located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4] Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin. This surge in serotonin activates the 5-HT3 receptors, initiating a signaling cascade that culminates in the sensation of nausea and the vomiting reflex. Granisetron's blockade of these receptors prevents this signaling cascade.
Figure 1: Mechanism of action of Granisetron in preventing CINV.
Experimental Protocol
This protocol is intended as a guideline and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
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Granisetron analytical standard
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ammonium formate (LC-MS grade)
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Ultrapure water
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Human plasma (K2-EDTA)
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96-well collection plates
Equipment
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Liquid chromatography system (e.g., Shimadzu, Waters, Agilent)
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Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
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Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
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Centrifuge
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Vortex mixer
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Precision pipettes
Sample Preparation (Protein Precipitation)
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Label a 1.5 mL microcentrifuge tube for each standard, quality control (QC), and unknown sample.
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Pipette 100 µL of plasma into the appropriate tubes.
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Add 20 µL of the internal standard working solution (this compound in 50% methanol) to each tube.
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Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
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Vortex each tube for 30 seconds.
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Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a 96-well collection plate.
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Dilute the supernatant with 200 µL of ultrapure water containing 0.1% formic acid.
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Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |
| Granisetron | 313.4 | 138.2 | 150 |
| This compound | 316.4 | 141.2 | 150 |
Experimental Workflow
Figure 2: Experimental workflow for Granisetron TDM assay.
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.
Calibration Curve and Linearity
The calibration curve was linear over the range of 0.1 to 50 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were assessed using QC samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 5.0 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 40.0 | < 5 | 98 - 102 | < 5 | 98 - 102 |
Sensitivity
The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.
Conclusion
The LC-MS/MS method described here, using this compound as an internal standard, provides a reliable and high-throughput solution for the therapeutic drug monitoring of granisetron in human plasma. This assay offers the sensitivity, specificity, and accuracy required for clinical research, aiding in the optimization of antiemetic therapy for cancer patients. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality.
References
- 1. Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of granisetron, a selective 5-hydroxytryptamine-3 receptor antagonist, in the prevention of nausea and vomiting induced by high-dose cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. This compound | CAS 1224925-64-7 | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Granisetron-d3 Concentration as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Granisetron-d3 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound as an internal standard (IS)?
A common starting point for an internal standard concentration is a level that produces a signal intensity approximately 50% of the response observed for the highest concentration of the analyte (Granisetron) in your calibration curve. However, the optimal concentration is method-specific and should be determined experimentally. In some instances, a higher IS concentration may improve the linearity of the calibration curve by helping to normalize ionization suppression effects.
Q2: Why is my this compound signal intensity too low?
Low signal intensity for a deuterated internal standard like this compound can be attributed to several factors:
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Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the internal standard in the mass spectrometer's ion source.[1]
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Suboptimal Concentration: The concentration of the this compound solution may be too low, leading to a poor signal-to-noise ratio.
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Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect tuning parameters, can lead to decreased sensitivity.
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Improper Sample Preparation: Inefficient extraction or sample loss during preparation can result in a lower concentration of the internal standard in the final sample.
Q3: My this compound signal is highly variable between samples. What could be the cause?
High variability in the internal standard signal can compromise the accuracy and precision of your results.[2] Common causes include:
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Inconsistent Sample Preparation: Variations in extraction efficiency or volumetric errors during the addition of the internal standard can lead to inconsistent concentrations across samples.[2]
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Matrix Effects: Differential matrix effects between samples can cause variability in the ionization of this compound.[2]
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Chromatographic Issues: Poor chromatographic peak shape or shifting retention times can affect the integration of the peak and lead to variable responses.
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Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can contribute to signal variability.[2]
Q4: Can the deuterium label on this compound exchange with hydrogen atoms from the solvent?
Yes, this phenomenon, known as isotopic or back-exchange, can occur, particularly if the deuterium atoms are located on chemically labile positions (e.g., -OH, -NH groups).[3] This can lead to a decrease in the deuterated standard's signal and an increase in the signal of the unlabeled analyte over time.[3] It is advisable to use internal standards where the deuterium labels are on stable positions, such as aromatic rings.[3]
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal IS Concentration | Prepare and inject a series of this compound solutions at different concentrations (e.g., 5, 10, 25, 50, 100 ng/mL) in a clean solvent to determine the concentration that provides an adequate signal-to-noise ratio. | Identification of an IS concentration that yields a robust and reproducible signal. |
| Matrix-Induced Signal Suppression | Perform a post-extraction addition experiment. Analyze two sets of samples: Set A with this compound spiked into a clean solvent, and Set B with it spiked into an extracted blank matrix.[1] | If the signal in Set B is significantly lower than in Set A, it indicates ion suppression.[1] |
| Inefficient Ionization | Optimize the mass spectrometer source parameters, such as capillary voltage, gas flow rates, and temperature, for this compound. | Enhanced signal intensity for the internal standard. |
| Poor Extraction Recovery | Evaluate the sample preparation method by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample. | Identification of any loss of the internal standard during the extraction process. |
Issue 2: High Variability in this compound Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound solution to all samples, standards, and quality controls using calibrated pipettes. Thoroughly vortex each sample after adding the IS. | Reduced variability in the IS signal across the analytical batch. |
| Differential Matrix Effects | Dilute the samples to reduce the concentration of matrix components that may be causing variable ion suppression or enhancement.[1] | A more consistent IS response across different samples. |
| Chromatographic Inconsistency | Verify the co-elution of Granisetron and this compound. A slight difference in retention time can expose them to different matrix effects.[3] Optimize the chromatographic method to ensure co-elution.[3] | Improved tracking of the analyte by the internal standard, leading to more consistent area ratios. |
| Isotopic Exchange | Incubate the this compound in the sample diluent and mobile phase for a duration equivalent to the analytical run time and re-inject to check for any increase in the unlabeled analyte's signal.[3] | Confirmation of whether isotopic exchange is contributing to signal variability. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
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Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Prepare Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
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Prepare Calibration Standards: Prepare a set of calibration standards for Granisetron covering the expected analytical range.
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Spike with Internal Standard: Spike a fixed volume of each this compound working solution into a set of the highest concentration calibration standards.
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Analyze Samples: Analyze the prepared samples using the LC-MS/MS method.
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Evaluate Signal: Determine the this compound concentration that provides a peak area that is approximately 50-150% of the analyte's peak area at the upper limit of quantification (ULOQ).
Protocol 2: Assessment of Matrix Effects
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Prepare Three Sets of Samples:
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Set 1 (Neat Solution): Prepare a solution of Granisetron and this compound in a clean solvent.
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Set 2 (Pre-extraction Spike): Spike blank biological matrix with Granisetron and this compound before the extraction procedure.
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Set 3 (Post-extraction Spike): Spike the extracted blank biological matrix with Granisetron and this compound after the extraction procedure.[1]
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
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Calculate Matrix Factor:
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Matrix Factor (MF) = (Peak area of post-extraction spike) / (Peak area of neat solution)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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Calculate IS-Normalized Matrix Factor:
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IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spike) / (Peak area ratio of analyte/IS in neat solution)
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A value close to 1 indicates that the internal standard effectively compensates for matrix effects.
-
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting decision tree for this compound internal standard issues.
References
Technical Support Center: Granisetron Analysis and Matrix Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the analysis of granisetron, with a focus on the utility of Granisetron-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of granisetron?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as granisetron, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification in LC-MS/MS analysis.
Q2: What are the common causes of matrix effects in bioanalytical methods for granisetron?
A2: The primary causes of matrix effects in granisetron analysis are endogenous components of biological samples that are not completely removed during sample preparation. These can include phospholipids, salts, and metabolites that co-elute with granisetron and interfere with the ionization process in the mass spectrometer's ion source.
Q3: How can I determine if my granisetron analysis is affected by matrix effects?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of granisetron in a neat solution to the peak area of granisetron spiked into a blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: What is this compound and why is it used as an internal standard?
A4: this compound is a stable isotope-labeled (SIL) version of granisetron where three hydrogen atoms have been replaced by deuterium atoms. It is the ideal internal standard for quantitative LC-MS/MS analysis of granisetron because it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled granisetron. This co-elution ensures that both granisetron and this compound experience the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement.
Q5: Can this compound fully compensate for significant matrix effects?
A5: Yes, a SIL internal standard like this compound is the most effective way to compensate for matrix effects. Because it behaves almost identically to the analyte during sample preparation and analysis, the ratio of the analyte signal to the internal standard signal should remain constant, even in the presence of ion suppression or enhancement. This provides a reliable basis for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of granisetron due to matrix effects.
Problem 1: Poor reproducibility of granisetron quantification in plasma samples.
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Possible Cause: Variable matrix effects between different plasma lots.
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Troubleshooting Steps:
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Assess Matrix Factor: Perform a matrix effect study using at least six different lots of blank plasma. Prepare samples by spiking granisetron and this compound post-extraction and compare the response to a neat solution. Calculate the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF).
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Optimize Sample Preparation: If significant variability is observed, consider a more rigorous sample preparation method. For example, if you are using protein precipitation, switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide a cleaner extract.
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Chromatographic Separation: Ensure that the chromatographic method effectively separates granisetron from major interfering components, such as phospholipids.
-
Problem 2: The peak area of this compound is inconsistent across a batch of samples.
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Possible Cause: Inconsistent sample preparation or the presence of a very strong and variable matrix effect that is affecting the internal standard as well.
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Troubleshooting Steps:
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Review Sample Preparation Procedure: Ensure precise and consistent execution of all sample preparation steps, including pipetting of the internal standard.
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Evaluate for Extreme Matrix Effects: If the variability is high, it might indicate a severe matrix effect. Diluting the sample with a suitable solvent before extraction can sometimes mitigate this issue, provided the analyte concentration remains above the lower limit of quantification (LLOQ).
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Check for Contamination: Investigate potential sources of contamination in the LC-MS/MS system that could be interfering with the internal standard.
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Problem 3: Observed ion suppression for granisetron even with the use of this compound.
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Possible Cause: While this compound will compensate for the suppression, understanding the source can help improve overall method performance and sensitivity.
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Troubleshooting Steps:
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Post-Column Infusion Experiment: To identify the region of ion suppression in the chromatogram, perform a post-column infusion experiment. Infuse a constant flow of a granisetron solution into the MS while injecting a blank extracted matrix sample. A dip in the baseline signal indicates the retention time of interfering components.
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Modify Chromatography: Adjust the chromatographic gradient or change the column chemistry to separate granisetron from the region of ion suppression.
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Data Presentation
The following table summarizes typical performance data for different sample preparation methods used in the analysis of granisetron in human plasma, highlighting their effectiveness in mitigating matrix effects and achieving good recovery.
| Sample Preparation Method | Analyte/Internal Standard | Matrix Effect (%)[1][2] | Recovery (%)[2][3] |
| Protein Precipitation (PPT) | Granisetron | Low (not specified) | Not specified |
| This compound | Low (not specified) | Not specified | |
| Liquid-Liquid Extraction (LLE) | Granisetron | Not specified | 97.9 |
| Other IS | Not specified | Not specified | |
| Solid-Phase Extraction (SPE) | Granisetron | 94.48 - 95.60 (in urine) | >90 (in plasma) |
| Other IS | Not specified | Not specified |
Note: The data presented is a compilation from different studies and direct head-to-head comparative values were not available in the searched literature.
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol outlines the procedure to quantitatively determine the matrix effect for granisetron analysis in human plasma using this compound as the internal standard.[1]
1. Preparation of Solutions:
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Set A (Neat Solution): Prepare a solution containing granisetron at a known concentration (e.g., low, medium, and high QC levels) and this compound at the working concentration in the final mobile phase composition.
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Set B (Post-Spiked Matrix Samples):
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Process blank human plasma samples (from at least six different sources) using the validated sample preparation method (e.g., protein precipitation, LLE, or SPE).
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After the final extraction step and just before analysis, spike the extracted blank matrix with granisetron and this compound to achieve the same final concentrations as in Set A.
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2. LC-MS/MS Analysis:
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Inject and analyze both Set A and Set B samples using the validated LC-MS/MS method.
3. Calculation of Matrix Factor (MF) and IS-Normalized MF:
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Matrix Factor (MF):
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MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
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A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
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IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
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This value demonstrates the ability of the internal standard to compensate for matrix effects. A value close to 1 indicates effective compensation.
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Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of matrix effects.
Experimental workflow for granisetron analysis with an internal standard.
Troubleshooting logic for addressing matrix effects in granisetron analysis.
References
Technical Support Center: Granisetron-d3 Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Granisetron-d3 in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated form of Granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] It is primarily used as a stable isotope-labeled internal standard in quantitative bioanalysis by mass spectrometry (MS), such as LC-MS or GC-MS, for the accurate quantification of Granisetron in biological samples.[1]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C for long-term stability, ensuring it remains viable for at least 4 years.[2] For shipping, it is generally stable at room temperature in the continental US, though this may vary for other locations.[1][2]
Q3: In which solvents is this compound soluble and what are recommended for preparing stock solutions?
This compound is soluble in methanol.[2] For creating stock solutions, it is advisable to use high-purity solvents like methanol, acetonitrile, or a mixture thereof. The specific solvent should be chosen based on the analytical method and compatibility with the sample matrix.
Q4: What is the expected stability of this compound in common analytical solutions?
Q5: What are the primary degradation pathways for Granisetron and, by extension, this compound?
The main degradation routes for Granisetron are hydrolysis and oxidation.[2][7][8] Forced degradation studies on Granisetron have shown it to be relatively unstable under acidic, alkaline, and oxidative conditions.[9] Therefore, it is crucial to avoid exposing this compound solutions to strong acids, bases, and oxidizing agents.
Q6: Are there any known incompatibilities of this compound with other substances?
As a general precaution, it is advised not to mix Granisetron solutions with other drugs unless their compatibility has been established.[6] While Granisetron has been shown to be compatible with dexamethasone,[3][5] compatibility with other compounds should be verified.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting analytical results (e.g., peak area of internal standard varies significantly) | 1. Degradation of this compound in solution: The solution may have been stored improperly or for too long. 2. Incompatibility with sample matrix: Components in the matrix may be causing degradation. 3. Adsorption to container surfaces: The compound may be adsorbing to the walls of vials or well plates. | 1. Prepare fresh working solutions of this compound daily. Store stock solutions at -20°C or below and minimize freeze-thaw cycles. 2. Evaluate the stability of this compound in the specific sample matrix by incubating a known concentration over time and monitoring its response. 3. Use silanized glass vials or low-adsorption polypropylene containers. |
| Appearance of unexpected peaks in the chromatogram | 1. Formation of degradation products: Exposure to harsh pH, oxidizing agents, or light can lead to degradation. 2. Contamination of the solvent or glassware. | 1. Review the sample preparation and storage procedures to identify potential sources of degradation. Key degradation pathways for Granisetron are hydrolysis and oxidation.[2][7][8] 2. Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contamination. |
| Loss of signal intensity for this compound | 1. Precipitation of the compound: The concentration may be too high for the solvent, or the temperature may have dropped, causing it to fall out of solution. 2. Significant degradation. | 1. Visually inspect the solution for any particulates. If precipitation is suspected, try gently warming the solution or diluting it to a lower concentration. 2. Refer to the points above regarding degradation and prepare fresh solutions. |
| Isotopic exchange (H/D exchange) | 1. Exposure to highly acidic or basic conditions: The deuterium atoms on the N-methyl group could potentially exchange with protons from the solvent under extreme pH conditions. | 1. Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-6 is the range for the commercial injection).[6] Avoid prolonged exposure to strong acids or bases. |
Data Presentation
The following table summarizes the stability of unlabeled Granisetron in various solutions. This data can be used as a reference for estimating the stability of this compound, as deuteration is not expected to significantly alter the chemical stability in these conditions.
| Concentration | Solvent/Diluent | Storage Temperature | Duration of Stability | Container |
| 1 mg / 50 mL | 0.9% Sodium Chloride (NS) or 5% Dextrose in Water (D5W) | 4°C or 23°C | 35 days | PVC minibags |
| 3 mg / 50 mL | 0.9% Sodium Chloride (NS) or 5% Dextrose in Water (D5W) | 4°C or 23°C | 35 days | PVC minibags |
| 0.056 mg/mL | Not specified | Room Temperature | 3 days | Not specified |
| 0.056 mg/mL | Not specified | 4°C | 7 days | Not specified |
| 0.02 mg/mL | 0.9% Sodium Chloride Injection | 4°C | 7 days | Disposable elastomeric infusion device |
| 0.02 mg/mL | 5% Dextrose Injection | 4°C | 14 days | Disposable elastomeric infusion device |
| 1 mg (total) | Various IV fluids (e.g., 5% dextrose, 0.9% NaCl) | Room Temperature (20°C) | 24 hours | PVC bags / Polypropylene syringes |
| 0.2 mg/mL | Extemporaneously prepared oral liquid (with cherry syrup) | 5°C and 24°C | 14 days | Not specified |
Note: The stability of a compound in solution can be influenced by several factors, including the purity of the solvent, exposure to light, and the specific formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound (solid)
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High-purity methanol (or other suitable solvent)
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Calibrated analytical balance
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Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
-
Procedure for Stock Solution (e.g., 1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount of the solid (e.g., 1 mg) using an analytical balance. c. Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 1 mL). d. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid. e. Once fully dissolved, dilute to the mark with the solvent. f. Stopper the flask and invert several times to ensure homogeneity. g. Transfer the stock solution to a labeled, amber glass vial and store at -20°C.
-
Procedure for Working Solutions: a. Prepare working solutions by diluting the stock solution with the appropriate solvent or analytical mobile phase. b. It is recommended to prepare working solutions fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light.
Protocol 2: Stability Assessment of this compound in a Specific Solution
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Objective: To determine the stability of this compound in a specific solvent or matrix over a defined period.
-
Materials:
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Prepared this compound working solution
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The solution/matrix to be tested
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LC-MS/MS system (or other suitable analytical instrument)
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Autosampler vials
-
-
Procedure: a. Prepare a batch of the this compound solution in the desired matrix at a known concentration. b. Aliquot the solution into several autosampler vials. c. Analyze an initial set of vials (t=0) to establish the baseline response. d. Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, protected from light). e. At specified time points (e.g., 2, 4, 8, 24, 48 hours), retrieve a set of vials and analyze them using the same analytical method. f. Compare the peak area or response of this compound at each time point to the t=0 response. A deviation of more than 15% is often considered an indication of instability. g. Visually inspect the solutions at each time point for any signs of precipitation or color change.
Visualizations
Signaling Pathway of Granisetron
Granisetron exerts its antiemetic effect by blocking the 5-HT3 receptor, a ligand-gated ion channel. This action prevents the initiation of the vomiting reflex.
Caption: Mechanism of action of Granisetron via 5-HT3 receptor antagonism.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical approach to diagnosing and resolving stability-related problems with this compound solutions.
Caption: A decision tree for troubleshooting this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of granisetron hydrochloride in a disposable elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Granisetron-d3 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can lead to several process-related and degradation impurities. These are often analogous to the impurities found in the synthesis of non-deuterated Granisetron. The most commonly cited impurities are listed in the European Pharmacopoeia (EP) and include:
-
Process-Related Impurities: These arise from starting materials, intermediates, and side reactions during the synthesis.
-
EP Impurity A (2-Methyl Isomer): Formed due to the methylation of the indazole ring at the N-2 position instead of the desired N-1 position.[1]
-
EP Impurity B (Desmethyl-Granisetron): Results from an incomplete methylation of the indazole ring.[1]
-
EP Impurity D (1-Methyl-1H-indazole-3-carboxylic acid): An unreacted starting material.
-
EP Impurity E (endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane): The other key starting material.
-
EP Impurity F (exo-Isomer): A stereoisomer of Granisetron that can form during the synthesis of the bicyclic amine intermediate.[1]
-
EP Impurity G (2-Methyl-2H-indazole-3-carboxylic acid): The N-2 methylated carboxylic acid intermediate.[1]
-
EP Impurity H (Indazole-3-carboxylic acid): The initial, unmethylated starting material.[1]
-
EP Impurity I (Anhydride): Formed from the self-condensation of two molecules of 1-methyl-1H-indazole-3-carboxylic acid.
-
-
Degradation Impurities: These form due to the decomposition of the final product under various stress conditions.
Q2: Are there any impurities specific to the synthesis of this compound?
A2: The impurity profile of this compound is largely expected to mirror that of Granisetron. However, the primary difference arises from the deuterated starting material, typically methyl-d3 iodide or a similar deuterated methylating agent. Potential d3-specific impurities could include:
-
Partially Deuterated Species: Incomplete deuteration of the methylating agent could lead to the formation of Granisetron with -d2, -d1, or even non-deuterated methyl groups on the indazole ring.
-
Isotopic Scrambling: Depending on the synthetic conditions, there is a remote possibility of deuterium-hydrogen exchange, although this is generally unlikely under standard amidation conditions.
Q3: What are the typical acceptance criteria for impurities in Granisetron API?
A3: The acceptance criteria for impurities in Active Pharmaceutical Ingredients (APIs) like Granisetron are guided by regulatory bodies such as the ICH. While specific limits can vary between manufacturers, typical specifications are as follows[2]:
| Impurity Type | Typical Limit |
| Individual Identified Impurity | ≤ 0.15% |
| Individual Unidentified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Troubleshooting Guides
Issue 1: High Levels of EP Impurity A (2-Methyl Isomer)
-
Problem: The presence of a significant peak corresponding to the N-2 methylated isomer of this compound is observed in the HPLC analysis.
-
Potential Cause: The methylation of the indazole-3-carboxylic acid intermediate is not completely regioselective for the N-1 position. The choice of base and solvent can influence the N1/N2 methylation ratio.[3]
-
Troubleshooting Steps:
-
Optimize Methylation Conditions:
-
Base Selection: Using a sodium base (e.g., NaH) in a polar aprotic solvent like THF is reported to favor N-1 alkylation.[3]
-
Solvent Effects: Different solvents can alter the selectivity. For instance, DMSO has been shown to reverse the selectivity in some cases, favoring N-1 methylation.[3]
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity.
-
-
Purification of the Intermediate: Purify the 1-methyl-d3-indazole-3-carboxylic acid intermediate by recrystallization to remove the unwanted N-2 isomer before proceeding to the amide coupling step.
-
Issue 2: Presence of EP Impurity F (exo-Granisetron)
-
Problem: A diastereomeric impurity is detected, which is identified as the exo-isomer of this compound.
-
Potential Cause: The starting material, endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, is contaminated with its exo-isomer. This contamination can arise during its synthesis, which often involves the reduction of an oxime intermediate.
-
Troubleshooting Steps:
-
Stereoselective Synthesis: Employ a highly stereoselective reduction method for the synthesis of the endo-amine intermediate.
-
Purification of the Amine Intermediate: Purify the endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane via crystallization or chromatography to remove the exo-isomer before the coupling reaction.
-
Final Product Purification: If the impurity is present in the final product, purification by column chromatography or recrystallization may be necessary.
-
Issue 3: Incomplete Reaction and Presence of Starting Materials (EP Impurities D and E)
-
Problem: Significant amounts of 1-methyl-d3-indazole-3-carboxylic acid and/or endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane are observed in the reaction mixture.
-
Potential Cause: The amide coupling reaction is inefficient. This could be due to poor activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Choice of Coupling Agent: Experiment with different coupling reagents. Common choices include carbodiimides (e.g., EDC with HOBt) or converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.[4]
-
Reaction Conditions:
-
Temperature: While some coupling reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or HPLC.
-
-
Stoichiometry: A slight excess of one of the reactants (often the more readily available or easily removable one) can be used to ensure the complete conversion of the other.
-
Issue 4: Formation of Degradation Products (e.g., N-Oxide)
-
Problem: The final product shows the presence of oxidative degradation products like Granisetron N-Oxide.
-
Potential Cause: Exposure of the product to oxidizing agents, light, or high temperatures during workup, purification, or storage.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or covering the reaction vessel.
-
Temperature Control: Avoid excessive temperatures during purification and drying.
-
Storage: Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general guide based on the known synthesis of Granisetron. Optimization of specific steps may be required.
Step 1: Synthesis of 1-(methyl-d3)-1H-indazole-3-carboxylic acid
-
To a solution of indazole-3-carboxylic acid in a suitable solvent (e.g., THF, DMF), add a base (e.g., sodium hydride) at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a specified time to allow for deprotonation.
-
Slowly add methyl-d3 iodide.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction with water and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent system to remove the N-2 isomer.
Step 2: Amide Coupling to form this compound
-
Activate the 1-(methyl-d3)-1H-indazole-3-carboxylic acid. A common method is to convert it to the acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
In a separate flask, dissolve endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane and a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).
-
Slowly add the solution of the acid chloride to the amine solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
HPLC Method for Impurity Profiling
This is a representative HPLC method for the analysis of Granisetron and its impurities.
-
Column: XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm)[5]
-
Mobile Phase A: 10 mM Ammonium acetate in water (pH 8.5)[5]
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)[5]
-
Gradient: A suitable gradient program to separate all impurities.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Detection: UV at 305 nm[5]
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Common impurity formation pathways in this compound synthesis.
References
Technical Support Center: Granisetron Bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Granisetron-d3 to overcome ion suppression in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte (like Granisetron) is reduced by co-eluting components from the sample matrix.[1] This phenomenon occurs in the mass spectrometer's ion source and can lead to decreased signal intensity, poor sensitivity, and inaccurate, unreliable quantitative results.[2][3] Even with highly selective MS/MS methods, ion suppression can be a problem because the interfering compounds do not need to have the same mass-to-charge ratio as the analyte; they only need to co-elute and interfere with the ionization process.[1]
Q2: How does a deuterated internal standard like this compound help overcome ion suppression?
A deuterated internal standard (d-IS) is a stable isotope-labeled version of the analyte where several hydrogen atoms have been replaced by deuterium.[4] this compound is chemically and physically almost identical to Granisetron, meaning it has nearly the same extraction recovery, chromatographic retention time, and is affected by ion suppression in the same way as the non-labeled analyte.[1][4] By adding a known amount of this compound to every sample, any signal loss from ion suppression that affects the analyte will also affect the d-IS. The final concentration is calculated based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if both signals are suppressed, thus normalizing the results and ensuring accurate quantification.[1][4]
Q3: What are the most common causes of ion suppression in plasma-based assays?
In biological sample analysis, ion suppression is often caused by endogenous materials that are not completely removed during sample preparation.[2] Common culprits include salts, proteins, and especially phospholipids from cell membranes.[2] These components can co-elute with the analyte and interfere with the electrospray ionization (ESI) process by altering droplet surface tension or competing for ionization.[3] Sample preparation methods like protein precipitation are faster but tend to leave more of these interfering components compared to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Q4: How can I quantitatively assess if my Granisetron assay is experiencing matrix effects?
The most accepted method to quantify matrix effects is through a post-extraction spike experiment.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix (e.g., plasma with no drug) to the peak area of the analyte in a clean solvent. The ratio of these two responses is called the Matrix Factor (MF).[5] An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[5] Using a stable isotope-labeled internal standard like this compound, you can also calculate an IS-normalized MF, which should be close to 1 if the internal standard is effectively compensating for the matrix effect.[1]
Troubleshooting Guide
Problem: I'm observing low or inconsistent signal for Granisetron, even with this compound.
-
Possible Cause 1: Poor Sample Cleanup. The protein precipitation method may not be sufficient for your specific matrix, leading to overwhelming ion suppression that affects both the analyte and the internal standard.
-
Solution: Consider optimizing the sample preparation. While protein precipitation is fast, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide a much cleaner extract, significantly reducing matrix components.[6]
-
-
Possible Cause 2: Chromatographic Co-elution. The analyte may be eluting in a region of significant ion suppression. A post-column infusion experiment can identify these "suppression zones" in your chromatogram.[7]
-
Solution: Adjust your LC method to shift the retention time of Granisetron away from these zones. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.[8]
-
-
Possible Cause 3: Suboptimal Internal Standard Concentration. The concentration of this compound may not be appropriate for the expected analyte concentration range.
-
Solution: Ensure the internal standard response is sufficient and stable across the calibration curve. A typical concentration for the this compound working solution is around 8 ng/mL.[9]
-
-
Possible Cause 4: Incomplete Co-elution. For the d-IS to perfectly compensate for matrix effects, it must co-elute completely with the analyte.[10] Even minor separation can lead to inaccurate correction if they pass through the ion source at slightly different times during a fluctuation in suppression.[10]
-
Solution: Verify that the chromatographic peaks for Granisetron and this compound are perfectly aligned. If not, a less aggressive gradient or a column with slightly lower resolution might paradoxically improve data quality by ensuring co-elution.[10]
-
Experimental Protocols & Data
Protocol for Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted from a validated UPLC-MS/MS method for Granisetron in human plasma.[9]
-
Aliquoting: Pipette 380 µL of blank human plasma into a clean microcentrifuge tube.
-
Spiking: Add 20 µL of the appropriate Granisetron standard working solution to the plasma.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (e.g., 8 ng/mL).
-
Precipitation: Add 1.2 mL of methanol to the tube to precipitate proteins.
-
Mixing: Vortex the mixture for approximately 1 minute.
-
Centrifugation: Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Example LC-MS/MS Parameters
The following are typical parameters for the analysis of Granisetron and this compound.[9]
| Parameter | Value |
| LC Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or Gradient (e.g., 5% to 95% B over 2 minutes) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (GRN) | Q1: 331.3 -> Q3: 138.1 |
| MRM Transition (GRN-d3) | Q1: 316.1 -> Q3: 138.3 |
Quantitative Data Summary
The tables below present typical validation data for an LC-MS/MS assay using this compound to correct for matrix effects in human plasma.[9] Data is shown for Low, Medium, and High Quality Control (QC) concentrations.
Table 1: Extraction Recovery of Granisetron and this compound
| Analyte | Concentration Level | Mean Recovery (%) | Precision (% CV) |
| Granisetron | LQC (3.0 ng/mL) | 101.9 | 1.2 |
| MQC (200 ng/mL) | 101.4 | 0.8 | |
| HQC (300 ng/mL) | 101.0 | 0.7 | |
| This compound | 8.0 ng/mL | 100.2 | 2.4 |
Table 2: Matrix Effect Assessment for Granisetron
| Concentration Level | Mean Matrix Factor | Precision (% CV) | IS-Normalized Matrix Factor | Precision (% CV) |
| LQC (3.0 ng/mL) | 0.998 | 1.6 | 0.996 | 1.7 |
| MQC (200 ng/mL) | 1.006 | 1.1 | 1.004 | 1.3 |
| HQC (300 ng/mL) | 1.009 | 1.0 | 1.007 | 1.2 |
Data sourced from a UPLC-MS/MS validation study.[9] The IS-Normalized Matrix Factor is close to 1, demonstrating that this compound effectively compensates for matrix effects.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. opentrons.com [opentrons.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Troubleshooting Low Recovery of Granisetron-d3
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of Granisetron-d3, a common internal standard in analytical and pharmacokinetic studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix is a primary cause of low recovery. This can be due to the wrong choice of extraction solvent, incorrect pH, or inadequate mixing.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and consequently affecting its recovery.
-
Deuterium Exchange: Under certain conditions, the deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent or matrix.[1] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.
-
Instability of the Compound: this compound may degrade during sample collection, storage, or processing. Factors such as temperature, light exposure, and pH can influence its stability.[2]
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or irreversible adsorption onto the analytical column can all contribute to low recovery.
-
Mass Spectrometry Settings: Incorrectly optimized mass spectrometer parameters, such as ionization source settings and collision energy, can lead to a weak signal and poor recovery.
Q2: How can I optimize the extraction of this compound from biological matrices?
Optimizing the extraction method is critical for achieving high and consistent recovery. Two common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): A simple and rapid method for extracting Granisetron from human plasma has been developed using LLE.[3]
Solid-Phase Extraction (SPE): SPE can also be employed for the extraction of Granisetron from plasma.[4]
Below is a summary of typical extraction protocols found in the literature:
| Parameter | Liquid-Liquid Extraction (LLE)[3] | Solid-Phase Extraction (SPE)[4] |
| Sample Volume | 100 µL plasma | Not specified |
| Extraction Solvent | Not specified | Not specified |
| Mean Recovery | 97.9% for Granisetron | Not specified |
Troubleshooting Workflow for Sample Extraction:
Q3: My this compound recovery is inconsistent. What could be the cause?
Inconsistent recovery is often linked to matrix effects or variability in the experimental procedure.
To assess and mitigate matrix effects, a post-extraction addition method can be employed. This involves comparing the response of the analyte in a clean solvent to its response in a solvent reconstituted from an extracted blank matrix.
Protocol for Evaluating Matrix Effects: [5]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Granisetron and this compound into the reconstitution solution.
-
Set B (Post-Extraction Spike): Extract a blank matrix and then spike Granisetron and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Granisetron and this compound into the blank matrix before the extraction process.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Consistent analyte/internal standard peak area ratios across different matrix lots indicate that the internal standard is effectively compensating for matrix effects.[5]
Q4: I suspect deuterium exchange is occurring. How can I confirm and prevent this?
Deuterium exchange can occur if the deuterium atoms are located at chemically labile positions on the molecule, and this can be catalyzed by acidic or basic conditions.[1]
Confirmation of Deuterium Exchange:
-
Incubate a solution of this compound in the sample matrix or mobile phase under the same conditions as your experiment.
-
Analyze the sample at different time points and monitor the signal for both this compound and unlabeled Granisetron.
-
A significant increase in the signal for the unlabeled analyte over time is an indication of deuterium exchange.[5]
Prevention of Deuterium Exchange:
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and analysis if the deuterium label is in a labile position.[6]
-
Storage Conditions: Store stock solutions and samples at low temperatures and protected from light to minimize degradation and exchange.[2]
Logical Relationship of Deuterium Exchange:
Troubleshooting Guides
Guide 1: Low Signal Intensity of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Concentration | Verify the concentration of the this compound stock and working solutions. | The signal should increase to the expected level after correcting the concentration. |
| Degradation | Prepare fresh stock and working solutions. Ensure proper storage conditions (-20°C is often recommended).[7] | A fresh solution should yield a stronger signal if degradation was the issue. |
| Mass Spectrometer Detuning | Tune and calibrate the mass spectrometer for the specific m/z of this compound. | Optimization of MS parameters should enhance signal intensity. |
| Poor Ionization | Adjust electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). | Improved ionization efficiency will result in a higher signal. |
Guide 2: Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Inject a smaller volume or a more dilute sample. | Peak shape should improve (e.g., become more symmetrical). |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition to the mobile phase. | This will prevent peak distortion and splitting. |
| Column Contamination | Wash the column with a strong solvent or perform a bake-out. | A clean column should provide better peak shape and resolution. |
| Column Degradation | Replace the analytical column with a new one of the same type. | A new column should restore optimal performance. |
A validated LC-MS/MS method for Granisetron utilized an Xselect HSS T3 analytical column with an isocratic mobile phase of 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4).[8]
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Granisetron
This protocol is a general guideline based on published methods.[3][8]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add the internal standard (this compound).
- Add a suitable organic extraction solvent.
- Vortex for an adequate amount of time to ensure thorough mixing.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: Xselect HSS T3 or equivalent C18 column.[8]
- Mobile Phase: Isocratic elution with 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[8]
- Flow Rate: As per column specifications.
- Injection Volume: Typically 5-20 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Granisetron: m/z 313.4 → 138[3]
- This compound: The precursor ion will be m/z 316.4. The product ion will likely be the same as the unlabeled compound, 138, but should be optimized.
- Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage).
Experimental Workflow for Method Development:
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sapphire North America [sapphire-usa.com]
- 8. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Exchange in Deuterium-Labeled Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange in deuterium-labeled standards. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange or "back-exchange," is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This process can compromise the integrity and isotopic purity of the internal standard, leading to inaccurate quantification in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).[1][3] If the deuterated standard loses its label, it can be mistakenly measured as the unlabeled analyte, potentially causing underestimation of the analyte concentration or false-positive results.[2][4]
Q2: Which deuterium labels are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.[3]
-
Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are very susceptible to rapid exchange with protons from the solvent.[1][5]
-
Moderately Labile: Deuterium atoms on carbons adjacent to carbonyl groups (α-protons) can be prone to exchange, especially under acidic or basic conditions through a process called enolization.[1][5]
-
Generally Stable: Deuterium atoms on aromatic rings and aliphatic carbons are typically more stable but can still exchange under certain catalytic conditions or at elevated temperatures.[1][5]
It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[1][3]
Q3: What experimental factors promote isotopic exchange?
Several factors can significantly influence the rate of H-D exchange:
-
pH: The rate of exchange is highly pH-dependent. The minimum exchange rate is typically observed around pH 2.5-3.[1][6] The rate increases significantly in both acidic and, more dramatically, basic conditions.[1]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1][6] For every 22°C increase in temperature, the rate of hydrogen-deuterium exchange can increase tenfold.[1]
-
Solvent Composition: Protic solvents like water and methanol are sources of exchangeable protons and can facilitate H-D exchange.[6] Aprotic solvents such as acetonitrile and DMSO are generally preferred for storing and handling deuterated standards.[6][7]
-
Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can also contribute to isotopic exchange.[6]
Q4: I'm observing a gradual decrease in my deuterated internal standard's signal over a series of injections. Is this due to isotopic exchange?
A progressive loss of the deuterated internal standard signal over time can indeed be an indication of isotopic exchange.[6] This "back-exchange" can occur when the standard is exposed to a hydrogen-rich environment, such as the LC mobile phase, for an extended period in the autosampler.[6] To confirm this, you can perform an autosampler stability study by analyzing a set of quality control samples at regular intervals over a prolonged period (e.g., 24-48 hours).[2]
Q5: Are there more stable alternatives to deuterium-labeled standards?
Yes, internal standards labeled with other stable isotopes are generally more stable and less prone to exchange. The most common alternatives are:
-
Carbon-13 (¹³C): These labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[2][5]
-
Nitrogen-15 (¹⁵N): Similar to ¹³C, ¹⁵N labels are also very stable and not prone to exchange.[2]
While ¹³C and ¹⁵N-labeled standards offer greater stability, they are often more expensive to synthesize.[5]
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Quantitative Results
Symptoms:
-
High variability in analyte/internal standard response ratios.[3]
-
Positive or negative bias in quality control samples.[2]
-
Decreasing internal standard peak area over time.[6]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Isotopic exchange during sample storage | Store stock solutions in aprotic solvents (e.g., acetonitrile) at -20°C or -80°C.[6][7] Avoid storing standards in aqueous or protic solvents for extended periods.[7] |
| Isotopic exchange during sample preparation | Minimize the time samples are exposed to harsh conditions (e.g., extreme pH, high temperatures).[2] If pH adjustment is necessary, perform it immediately before analysis.[1] |
| Isotopic exchange during LC-MS analysis | Optimize the LC mobile phase to a pH between 2.5 and 3 to minimize on-column exchange.[1] Keep the autosampler temperature low (e.g., 4°C). |
| Presence of unlabeled analyte in the standard | Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[3] |
Issue 2: Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte
Symptoms:
-
A small but consistent shift in retention time where the deuterated standard elutes before the unlabeled analyte.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Isotope effect | This is a known phenomenon and may not be a significant issue if the shift is small and consistent. For optimal correction of matrix effects, complete co-elution is ideal.[3] Consider adjusting the mobile phase composition or gradient to minimize the separation.[3] |
Quantitative Data Summary
The rate of hydrogen-deuterium exchange is influenced by several factors. The following table summarizes the general effects of pH and temperature on exchange rates.
| Factor | Condition | Effect on Exchange Rate |
| pH | Acidic (pH < 2.5) | Increased |
| Optimal (pH 2.5 - 3.0) | Minimal [1][6] | |
| Basic (pH > 3.0) | Significantly Increased[1] | |
| Temperature | Low (e.g., 0-4°C) | Decreased[8] |
| Ambient (e.g., 20-25°C) | Moderate | |
| Elevated (e.g., > 40°C) | Significantly Increased[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Standard in Solution
Objective: To determine if the deuterated internal standard is stable under the experimental conditions of sample diluent and mobile phase.
Methodology:
-
Prepare a solution of the deuterated standard in your typical sample diluent.
-
Prepare another solution of the deuterated standard in your LC mobile phase.
-
Analyze the solutions immediately after preparation (t=0) using your LC-MS method.
-
Store the solutions under your typical experimental conditions (e.g., at room temperature or in the autosampler at 4°C).
-
Analyze the solutions at regular intervals over a period that reflects your typical experimental run time (e.g., 1, 4, 8, 24 hours).[6]
-
Monitor the peak area of the deuterated standard and look for any increase in the peak area corresponding to the unlabeled analyte.
-
Acquire a full-scan mass spectrum of an aged standard solution to look for ions corresponding to the loss of one or more deuterium atoms.[6]
Visualizations
Caption: Experimental workflow for minimizing isotopic exchange.
Caption: Troubleshooting workflow for deuterium exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Granisetron-d3 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist. Its primary application is as an internal standard for the quantification of Granisetron in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[1]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[1][2][3]
Q3: How is this compound shipped, and do I need to take special precautions upon receipt?
A3: this compound is typically shipped at room temperature for continental US deliveries.[1][2][4] Upon receipt, it is best practice to transfer the product to the recommended -20°C storage for long-term stability.
Q4: What is the stability of this compound under recommended storage conditions?
A4: When stored at -20°C, this compound is stable for at least four years.[1]
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in methanol.[1]
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for the storage and stability of this compound and its non-deuterated counterpart, Granisetron.
Table 1: this compound Storage and Stability
| Parameter | Condition | Duration |
| Storage Temperature (Solid) | -20°C | ≥ 4 years[1] |
| Shipping Temperature (Continental US) | Room Temperature | N/A[1][2][4] |
Table 2: Stability of Granisetron (Non-deuterated) in Solution
| Concentration | Solvent/Solution | Storage Temperature | Duration | Reference |
| 1 mg/50 mL & 3 mg/50 mL | 0.9% NaCl or 5% Dextrose | 4°C or 23°C | 35 days[5] | |
| 0.056 mg/mL | N/A | Room Temperature | 3 days[5] | |
| 0.056 mg/mL | N/A | 4°C | 7 days[5] | |
| 0.02 mg/mL | 0.9% NaCl in elastomeric infusion device | 4°C | 7 days[6] | |
| 0.02 mg/mL | 5% Dextrose in elastomeric infusion device | 4°C | 14 days[6] | |
| 0.2 mg/mL | Extemporaneously prepared oral liquid | 5°C and 24°C | 14 days |
Troubleshooting Guide
Q: I am seeing inconsistent results in my LC-MS analysis when using this compound as an internal standard. What could be the cause?
A: Inconsistent results can stem from several factors related to the handling and storage of this compound:
-
Improper Storage: Ensure the stock material is consistently stored at -20°C. Frequent freeze-thaw cycles of stock solutions should be avoided. It is recommended to aliquot stock solutions into single-use volumes.
-
Solution Instability: While Granisetron shows good stability in aqueous solutions, the stability of this compound in your specific analytical solvent over the course of an experiment should be verified. Prepare fresh working solutions daily if stability is a concern.
-
Contamination: Accidental contamination of the stock or working solutions can lead to variable results. Use sterile, disposable pipette tips and tubes.
-
Inaccurate Pipetting: Given the small quantities often used for internal standards, ensure your pipettes are properly calibrated.
Q: My solid this compound has changed in appearance (e.g., color, clumping). Is it still usable?
A: A change in the physical appearance of the solid compound could indicate degradation or moisture absorption. It is recommended to use a fresh, properly stored vial of this compound for your experiments to ensure the accuracy of your results. If you must use the material, a purity re-assessment is advised.
Q: I am having difficulty dissolving this compound.
A: this compound is reported to be soluble in methanol.[1] If you are experiencing solubility issues, consider the following:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous grade of methanol.
-
Sonication: Gentle sonication in a water bath can aid in dissolution.
-
Concentration: Attempt to prepare a more dilute solution.
Experimental Protocols
Protocol: Short-Term Stability Study of this compound in Methanol
This protocol outlines a basic experiment to assess the short-term stability of a this compound stock solution in methanol at room temperature and refrigerated conditions.
1. Materials:
- This compound solid
- HPLC-grade methanol
- Calibrated analytical balance
- Volumetric flasks
- Pipettes and sterile tips
- Autosampler vials
- LC-MS system
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Quantitatively transfer the solid to a 10 mL volumetric flask.
- Dissolve and bring to volume with HPLC-grade methanol to create a 100 µg/mL stock solution. Mix thoroughly.
- Initial Analysis (T=0):
- Prepare a working solution (e.g., 1 µg/mL) by diluting the stock solution with methanol.
- Analyze the working solution by LC-MS to establish the initial peak area response.
- Storage:
- Aliquot the remaining stock solution into two sets of sealed vials.
- Store one set at room temperature (e.g., 20-25°C) and the other set under refrigeration (e.g., 2-8°C). Protect from light.
- Time-Point Analysis:
- At specified time points (e.g., 24, 48, 72 hours, and 1 week), retrieve an aliquot from each storage condition.
- Prepare working solutions and analyze by LC-MS as in step 2.
- Data Analysis:
- Compare the peak area response at each time point to the initial (T=0) response.
- A deviation of more than a pre-defined percentage (e.g., 5-10%) may indicate degradation.
Visualizations
Granisetron Mechanism of Action
Granisetron is a selective antagonist of the 5-HT3 receptor. In the context of chemotherapy-induced nausea and vomiting, chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to the release of serotonin (5-HT).[4] This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, which induces emesis.[1][4] Granisetron blocks these 5-HT3 receptors, thereby inhibiting the emetic signal.[5][6]
References
- 1. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A review of granisetron, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Granisetron-d3 Stability and pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pH on the stability of Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
This compound, a deuterated analog of Granisetron, is susceptible to degradation under both acidic and alkaline conditions.[1][2] Significant degradation has been observed during basic hydrolysis.[3] Forced degradation studies, a common practice in pharmaceutical stability testing, demonstrate that Granisetron shows instability in the presence of acids and bases.[1][2] Therefore, it is crucial to control the pH of solutions containing this compound to ensure its stability and the accuracy of experimental results.
Q2: Under what specific pH conditions is this compound most unstable?
Studies on Granisetron hydrochloride have shown that the compound is relatively unstable under strongly acidic and alkaline conditions.[1][2] Significant degradation occurs during basic hydrolysis.[3] For instance, degradation has been induced by treating the drug substance with 0.5N aqueous sodium hydroxide and heating.[1] Similarly, acidic conditions, such as treatment with hydrochloric acid, can also lead to degradation.[1]
Q3: Are there any known degradation products of Granisetron at different pH values?
Forced degradation studies are designed to identify potential degradation products.[3][4] While the search results confirm that degradation occurs under acidic and basic conditions, they do not provide a comprehensive list of specific degradation products formed at different pH values. Characterization of these products typically requires advanced analytical techniques such as LC-MS/MS, IR, and NMR spectroscopy.[3]
Troubleshooting Guide
Issue: I am observing a loss of this compound in my samples during analysis. Could pH be the cause?
Possible Cause: Yes, the pH of your sample preparation, mobile phase, or storage solution could be contributing to the degradation of this compound.
Troubleshooting Steps:
-
Measure the pH of your solutions: Verify that the pH of all solutions coming into contact with this compound is within a stable range.
-
Adjust pH if necessary: If your solutions are acidic or alkaline, consider adjusting the pH to a more neutral range, if compatible with your experimental design. The solubility of Granisetron hydrochloride is good at pH 1.2, 4.0, and 6.8.[5]
-
Review your analytical method: The mobile phase used in HPLC analysis can influence stability. Several studies have utilized mobile phases with specific pH values, such as pH 2.0, 3.0, 6.8, and 8.5, to achieve good separation and stability.[3][4][6]
-
Minimize sample storage time: If possible, analyze samples containing this compound promptly after preparation to minimize potential degradation.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various pH conditions based on forced degradation studies of Granisetron. The percentages are illustrative and represent typical outcomes of such studies.
| pH Condition | Reagent Example | Temperature (°C) | Time (hours) | Expected this compound Remaining (%) |
| Acidic | 0.1 M - 1 M HCl | 70 - 80 | 2 - 12 | < 85% |
| Neutral | Water / Buffer pH 6.8 | Room Temp. | 24 | > 95% |
| Basic | 0.1 M - 0.5 M NaOH | 70 - 80 | 8 - 12 | < 80% |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, and duration of exposure).
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate buffer solutions (pH 4.5 and 6.8)
-
High-purity water
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium acetate, analytical grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV or MS detector
2. Preparation of Stock and Working Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the respective stressor solutions (acid, base, or buffer) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Forced Degradation Procedure:
-
Acidic Degradation:
-
To a known volume of the this compound working solution, add an equal volume of 1 M HCl.
-
Heat the solution in a water bath at 80°C for 2 hours.[4]
-
After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
To a known volume of the this compound working solution, add an equal volume of 1 M NaOH.
-
Heat the solution in a water bath at 80°C for 2 hours.[4]
-
After the specified time, cool the solution to room temperature and neutralize it with 1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Neutral (Control) Degradation:
-
Prepare a solution of this compound in high-purity water or a neutral buffer (e.g., pH 6.8).
-
Keep the solution at the same temperature and for the same duration as the stressed samples.
-
Dilute as necessary for HPLC analysis.
-
4. HPLC Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method. A variety of methods have been reported. A common approach involves a C18 or phenyl column with a mobile phase consisting of a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution.[2][3][4]
-
Monitor the elution of this compound and any degradation products at an appropriate wavelength (e.g., 302 nm or 305 nm).[3][4]
5. Data Analysis:
-
Calculate the percentage of this compound remaining in the stressed samples compared to the control sample.
-
The formula for calculating the percentage remaining is: (Peak area of this compound in stressed sample / Peak area of this compound in control sample) * 100
Visualizations
Caption: Workflow for pH Stability Study of this compound.
Caption: Impact of pH on this compound Stability.
References
Validation & Comparative
A Comparative Guide to Granisetron-d3 and Ondansetron-d3 as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-HT3 receptor antagonists, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of two commonly used deuterated internal standards, Granisetron-d3 and Ondansetron-d3, in the context of their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to their non-labeled counterparts.[1][2]
This guide presents a compilation of experimental data from various studies to offer an objective comparison of the performance of this compound and Ondansetron-d3 as internal standards for the quantification of granisetron and ondansetron, respectively.
Performance Comparison: this compound vs. Ondansetron-d3
The following tables summarize the key performance metrics for bioanalytical methods utilizing this compound and Ondansetron-d3 as internal standards. These metrics are crucial for evaluating the robustness and reliability of an analytical method.
Table 1: Method Validation Parameters for Granisetron Quantification using this compound
| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (%) | Reference |
| Linearity | Human Plasma | 0.5 - 100 | 0.5 | < 10% | > 85% | [3][4] |
| Linearity | Human Urine | 2 - 2000 | 2 | < 10% | > 85% | [3][4] |
| Linearity | Human Plasma | 0.02 - 20 | 0.02 | < 15% | Within 10% of nominal | [5] |
| Linearity | Human Plasma | 0.1 - 20 | 0.1 | < 5% | Not Specified | [6] |
Table 2: Method Validation Parameters for Ondansetron Quantification using Ondansetron-d3
| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% RSD) | Accuracy (%) | Reference |
| Linearity | Human Plasma | 0.25 - 350 | 0.25 | Not Specified | Acceptable (FDA/EMA guidelines) | [7][8] |
| Linearity | Human CSF | 0.025 - 100 | 0.025 | Not Specified | Acceptable (FDA/EMA guidelines) | [7][8] |
| Linearity | Rat Serum | 10 - 250,000 | 10 | Not Specified | Not Specified | [9] |
| Linearity | Rat Brain Microdialysates | 0.025 - 500 | 0.025 | Not Specified | Not Specified | [9] |
| Linearity | Human Plasma | 0.2 - 60 | 0.2 | 1.6 - 7.7% (intra-assay), 2.1 - 5.1% (inter-assay) | Not Specified | [10] |
Experimental Protocols
The successful implementation of this compound and Ondansetron-d3 as internal standards relies on optimized experimental protocols. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This rapid and straightforward method is often used for plasma samples. A precipitating agent, such as acetonitrile or methanol, is added to the plasma sample containing the analyte and the deuterated internal standard. After vortexing and centrifugation, the supernatant is collected for LC-MS/MS analysis.[9]
Liquid-Liquid Extraction (LLE): LLE is employed to isolate the analyte and internal standard from the matrix based on their differential solubility in two immiscible liquids. For instance, ondansetron and its internal standard can be extracted from plasma using methyl tert-butyl ether.[10] Similarly, granisetron has been extracted from plasma using various organic solvents.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of both granisetron and ondansetron from endogenous matrix components.[6][9] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][9]
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.
-
For Ondansetron and Ondansetron-d3: The MRM transition for ondansetron is typically m/z 294.1 → 170.0, and for ondansetron-d3, it is m/z 297.1 → 173.1.[9]
-
For Granisetron: A common MRM transition for granisetron is m/z 313.4 → 138.[5] The corresponding transition for this compound would be shifted by the mass of the deuterium labels.
Visualizing the Framework
To better understand the context of this comparison, the following diagrams illustrate the pharmacological mechanism of these drugs and a typical bioanalytical workflow.
Caption: Signaling pathway of 5-HT3 receptor antagonists like granisetron and ondansetron.
Caption: A typical experimental workflow for quantifying drugs using a deuterated internal standard.
Conclusion
Both this compound and Ondansetron-d3 serve as excellent internal standards for the accurate and precise quantification of their respective parent drugs in various biological matrices. The choice between them is dictated by the analyte of interest. The presented data demonstrates that with appropriate method development and validation, both deuterated standards enable the creation of robust and reliable bioanalytical assays that meet regulatory guidelines. The key to a successful assay lies in the careful optimization of sample preparation and LC-MS/MS conditions to ensure minimal matrix effects and consistent recovery for both the analyte and the internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: Method development, validation, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Gold Standard of Bioanalysis with Granisetron-d3
In the landscape of bioanalytical method development, the pursuit of accuracy, precision, and robustness is paramount for researchers, scientists, and drug development professionals. A critical component in achieving these goals, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard. This guide provides an objective comparison of bioanalytical methods for the antiemetic drug Granisetron, focusing on the superior performance of methods utilizing the stable isotope-labeled internal standard, Granisetron-d3, against those employing alternative internal standards.
The use of a deuterated internal standard like this compound is widely recognized as the gold standard in bioanalysis.[1][2] Its chemical and physical properties are nearly identical to the analyte, Granisetron, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization. This intrinsic similarity allows it to effectively compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and reliable quantification.
Performance Under the Microscope: A Data-Driven Comparison
The advantages of employing this compound as an internal standard are evident when comparing the performance characteristics of various validated bioanalytical methods. The following tables summarize key quantitative data from studies utilizing either this compound or a non-deuterated internal standard.
Table 1: Performance Comparison of LC-MS/MS Methods for Granisetron Quantification
| Parameter | Method with this compound[3][4] | Method with Non-Deuterated IS[5] |
| Linearity Range | 0.05 - 30 ng/mL | 0.02 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.02 ng/mL |
| Accuracy | >85% | Within 10% of nominal |
| Precision (% CV) | <10% | <15% |
| Extraction Recovery | 101% | 97.9% |
While both methods demonstrate acceptable performance according to regulatory guidelines, the method employing this compound exhibits a wider linear range and exceptionally high extraction recovery, indicating a more efficient and consistent sample preparation process.[3]
Delving into the Details: Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for evaluating and replicating bioanalytical assays. Below are detailed protocols for two distinct LC-MS/MS methods for the quantification of Granisetron in human plasma.
Experimental Protocol 1: UPLC-MS/MS with this compound Internal Standard[3]
This rapid and sensitive method utilizes protein precipitation for sample preparation.
-
Sample Preparation:
-
To 100 µL of plasma sample in a 96-well plate, add 50 µL of this compound internal standard working solution (8 ng/mL in 50% methanol). For blank samples, 50 µL of 50% methanol is added instead.
-
Add 300 µL of methanol to each well.
-
Mix for 10 minutes to precipitate proteins.
-
The supernatant is then analyzed by UPLC-MS/MS.
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution (details not specified)
-
Run Time: 2.8 minutes
-
-
Mass Spectrometric Conditions:
-
Instrument: API5500 mass spectrometer with Electrospray Ionization (ESI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Experimental Protocol 2: LC-MS/MS with a Non-Deuterated Internal Standard[5]
This method employs liquid-liquid extraction for sample isolation.
-
Sample Preparation:
-
Isolate the analyte and internal standard from 100 µL of plasma using liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Details not specified.
-
Run Time: 2.0 minutes
-
-
Mass Spectrometric Conditions:
-
Instrument: Varian 1200L tandem mass spectrometer with Electrospray Ionization (ESI)
-
Mode: Selected Reaction Monitoring (SRM)
-
Transitions:
-
Granisetron: m/z 313.4 → 138
-
Internal Standard: m/z 270 → 201
-
-
Visualizing the Workflow: A Step-by-Step Guide
To further elucidate the bioanalytical process, the following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method.
Caption: A typical workflow for the cross-validation of two bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pjps.pk [pjps.pk]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Granisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of granisetron, a selective 5-HT3 receptor antagonist crucial in managing chemotherapy-induced nausea and vomiting. The information presented herein is a synthesis of data from multiple independent validation studies, offering an objective overview of method performance to aid in the selection of appropriate analytical techniques for research, quality control, and clinical applications.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of the most common analytical methods used for granisetron quantification. The data has been compiled from various published studies to facilitate a direct comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Comparison of RP-HPLC Methods for Granisetron Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 16 - 26 | 40 - 60 | 2.0 - 10.0 |
| Correlation Coefficient (r²) | 0.9988 | > 0.999 | Not Reported |
| Accuracy (% Recovery) | 100.64% | Not Reported | Not Reported |
| Precision (% RSD) | < 2.0 | < 1.0 | Not Reported |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 1.83 | 0.1502 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 5.54 | 0.4553 |
| Reference | [1] | [2] | [3] |
Table 2: Comparison of UV-Vis Spectrophotometric Methods for Granisetron Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 5 - 30 | 10 - 30 (µmol/L) |
| Correlation Coefficient (r²) | 0.99981 | 0.999 |
| Accuracy (% Recovery) | 101.63 ± 1.05 | 99.48 - 101.81 |
| Precision (% RSD) | Not Reported | 0.2013 - 0.8789 |
| Limit of Detection (LOD) (µmol/L) | Not Reported | 1.118 |
| Limit of Quantification (LOQ) (µmol/L) | Not Reported | 3.388 |
| Reference | [4] | [1] |
Table 3: Performance of HPTLC Method for Granisetron Quantification
| Parameter | Method 1 |
| Linearity Range (ng/band) | 400 - 1600 |
| Correlation Coefficient (r²) | 0.9980 |
| Accuracy (% Recovery) | 98.97 - 101.54 |
| Precision (% RSD) | 0.58 - 1.32 (Intra-day), 0.72 - 1.64 (Inter-day) |
| Limit of Detection (LOD) (ng/band) | 100 |
| Limit of Quantification (LOQ) (ng/band) | 400 |
| Reference | [5][6] |
Table 4: Performance of LC-MS/MS Methods for Granisetron Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.02 - 20 | 0.1 - 20 |
| Correlation Coefficient (r²) | Not Reported | Not Reported |
| Accuracy (% of Nominal) | Within 10% | Acceptable |
| Precision (% RSD) | < 15% (Intra-day) | < 5% (at LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.02 | 0.1 |
| Reference | [7] | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a representative example for the quantification of granisetron in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Chromatographic Conditions :
-
Column : Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase : A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 301 nm.[1]
-
Injection Volume : 20 µL.
-
Temperature : Ambient.
-
-
Standard Solution Preparation : Accurately weigh and dissolve an appropriate amount of granisetron hydrochloride reference standard in the mobile phase to obtain a known concentration. Prepare a series of dilutions to establish the calibration curve.
-
Sample Preparation (for Tablets) :
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of granisetron and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few milliliters of the filtrate.
-
-
Analysis : Inject equal volumes of the standard and sample solutions into the chromatograph, record the peak areas, and calculate the concentration of granisetron in the sample by comparing the peak areas with the calibration curve.
UV-Vis Spectrophotometry
A simple and cost-effective method for the determination of granisetron in bulk and pharmaceutical formulations.
-
Instrumentation : A double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent : Distilled water or 0.9% NaCl solution.[4]
-
Wavelength of Maximum Absorbance (λmax) : 302.80 nm.[4]
-
Standard Solution Preparation : Prepare a stock solution of granisetron hydrochloride in the chosen solvent. From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 5-30 µg/mL).[4]
-
Sample Preparation (for Tablets) :
-
Prepare a sample powder as described in the HPLC protocol.
-
Dissolve a quantity of the powder equivalent to a known amount of granisetron in the solvent and dilute to a suitable concentration within the Beer's law range.
-
Filter the solution if necessary.
-
-
Analysis : Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of granisetron in the sample solution from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the quantification of granisetron hydrochloride in bulk drug and tablets.
-
Instrumentation : HPTLC system including a sample applicator, developing chamber, TLC scanner, and data analysis software.
-
Stationary Phase : Pre-coated silica gel 60 F254 aluminum plates.[5][6]
-
Mobile Phase : A mixture of chloroform and methanol in a ratio of 80:20 (v/v).[5][6]
-
Standard and Sample Preparation : Prepare standard and sample solutions in a suitable solvent like methanol.
-
Procedure :
-
Analysis : Quantify the drug by measuring the peak area and comparing it with the calibration curve prepared from the standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method for the quantification of granisetron in human plasma.
-
Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions :
-
Column : A suitable reversed-phase column (e.g., C18).
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : For granisetron, the precursor to product ion transition is typically m/z 313.4 → 138.[7] An internal standard is used for quantification.
-
-
Sample Preparation (from Human Plasma) :
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate granisetron and the internal standard from the plasma matrix.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system. The concentration of granisetron is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the inter-laboratory comparison and quantification of granisetron.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Experimental workflow for granisetron quantification by RP-HPLC.
References
- 1. jmpas.com [jmpas.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Granisetron and Granisetron-d3 from Biological Matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of granisetron, the selection of an appropriate extraction method from complex biological matrices is a critical step. This guide provides a comparative overview of the three most common extraction techniques: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). The performance of these methods for the extraction of granisetron and its deuterated internal standard, Granisetron-d3, is evaluated based on experimental data from published literature.
Comparison of Extraction Method Performance
The efficiency and effectiveness of an extraction method are paramount for accurate and reliable quantification of granisetron in biological samples. The following table summarizes key performance parameters for LLE, SPE, and PP based on available data.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Mean Extraction Recovery (%) | >90%[1], 97.9%[2][3] | Quantitative | Not explicitly stated, but generally lower and more variable |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[2][3], 0.3 ng/mL[1] | 0.1 ng/mL | Not explicitly stated, but typically higher than LLE and SPE |
| Throughput | Moderate | Can be automated for high throughput | High |
| Selectivity | Good | High | Low |
| Cost | Low to Moderate | High | Low |
| Matrix Effects | Can be significant | Minimized | Significant |
Experimental Workflows and Protocols
A generalized workflow for the extraction and analysis of granisetron from biological samples is depicted below. This process typically involves sample pretreatment, extraction, and subsequent analysis by a chromatographic method coupled with a suitable detector.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the key extraction techniques discussed.
Liquid-Liquid Extraction (LLE)
This method involves the partitioning of the analyte of interest between two immiscible liquid phases.
Protocol:
-
To 0.5 mL of plasma, add the internal standard (this compound).
-
Add a suitable buffer (e.g., phosphate buffer) and an immiscible organic solvent (e.g., toluene)[1].
-
Vortex the mixture to ensure thorough mixing and facilitate the transfer of granisetron into the organic layer.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the analytical instrument[1]. A study using this approach reported a mean extraction recovery of over 90%[1]. Another LLE method reported a recovery of 97.9%[2][3].
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain the analyte from the sample matrix.
Protocol:
-
Condition the SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water or a buffer.
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the granisetron and this compound from the cartridge using a strong organic solvent.
-
The eluate can then be evaporated and reconstituted or directly injected for analysis. This technique is noted for providing cleaner extracts compared to LLE and PP.
Protein Precipitation (PP)
This is a straightforward method for removing proteins from biological samples by inducing their precipitation.
Protocol:
-
To a volume of plasma, add a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, in a specific ratio (e.g., 1:3 plasma to solvent).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the granisetron and this compound.
-
The supernatant can be directly injected for analysis or subjected to further cleanup steps if necessary. While this method is rapid and cost-effective, it may result in less clean extracts and higher matrix effects.
Conclusion
The choice of extraction method for granisetron and this compound depends on the specific requirements of the assay, including the desired sensitivity, throughput, and available instrumentation.
-
Liquid-Liquid Extraction offers a good balance of recovery, selectivity, and cost, making it a widely used technique.[1][2][3]
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and is well-suited for high-throughput applications when automated.
-
Protein Precipitation is the simplest and fastest method, ideal for rapid screening, but may require further optimization to mitigate matrix effects for sensitive quantitative analysis.[4][5][6]
Researchers should validate the chosen method according to regulatory guidelines to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Stability of Granisetron-d3 Under Diverse Conditions: A Comparative Analysis
For researchers and professionals in drug development, understanding the stability of deuterated compounds like Granisetron-d3 is critical for ensuring the accuracy and reliability of pharmacokinetic studies and other research applications. This guide provides a comprehensive comparison of the stability of this compound under various storage and stress conditions, benchmarked against its non-deuterated counterpart, Granisetron, and other alternative antiemetic drugs, Ondansetron and Dolasetron. The data presented is compiled from multiple studies to offer a robust overview for laboratory use.
While specific stability data for this compound is not extensively available in published literature, the stability of the deuterated form is expected to be comparable to that of unlabeled Granisetron under the conditions evaluated in this guide. The inclusion of a deuterium atom is a minor structural modification that is unlikely to significantly impact the molecule's susceptibility to degradation from factors such as temperature, pH, or light.
Comparative Stability in Intravenous Solutions
The stability of Granisetron and its alternatives in commonly used intravenous solutions is a key factor for clinical and research applications. The following tables summarize the stability of these compounds in 0.9% Sodium Chloride (NaCl) and 5% Dextrose in Water (D5W) at refrigerated (4-5°C) and room temperatures (23-25°C).
Table 1: Stability in 0.9% Sodium Chloride (NaCl)
| Compound | Concentration(s) | Temperature | Duration | Remaining Concentration | Reference(s) |
| Granisetron | 0.02 - 1 mg/mL | 4°C | 14 days | >90% | [1][2] |
| 1 or 3 mg/50 mL | 4°C & 23°C | 35 days | >97.8% | [3] | |
| 1 mg/50 mL | 20°C | 24 hours | >96% | [4] | |
| Ondansetron | 0.03 & 0.3 mg/mL | 5°C | 14 days | >90% | [5][6] |
| 0.25, 0.5, 1.0, 2.0 mg/mL | 4°C | 14 days | >90% | [7] | |
| 0.03 & 0.3 mg/mL | 25°C | 48 hours | >90% | [5][6] | |
| 0.25, 0.5, 1.0, 2.0 mg/mL | 22-25°C | 48 hours | >90% | [7] | |
| Dolasetron Mesylate | 10 mg/mL | 4°C & 23°C | 31 days | >96% | [5] |
Table 2: Stability in 5% Dextrose in Water (D5W)
| Compound | Concentration(s) | Temperature | Duration | Remaining Concentration | Reference(s) |
| Granisetron | 0.02 mg/mL | 4°C | 14 days | >92% | [1][2] |
| 1 or 3 mg/50 mL | 4°C & 23°C | 35 days | >97.8% | [3] | |
| 1 mg/50 mL | 20°C | 24 hours | >96% | [4] | |
| Ondansetron | 0.03 & 0.3 mg/mL | 5°C | 14 days | >90% | [5][6] |
| 0.25, 0.5, 1.0 mg/mL | 4°C | 14 days | >90% | [7] | |
| 0.03 & 0.3 mg/mL | 25°C | 48 hours | >90% | [5][6] | |
| 0.25, 0.5, 1.0 mg/mL | 22-25°C | 48 hours | >90% | [7] | |
| Dolasetron Mesylate | 10 mg/mL | 4°C & 23°C | 31 days | >96% | [5] |
Stability Under Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation behavior of Granisetron and Ondansetron under various stress conditions.
Table 3: Forced Degradation Behavior
| Condition | Granisetron | Ondansetron |
| Acidic Hydrolysis | Relatively unstable[8] | Stable[1] |
| Basic Hydrolysis | Significant degradation observed[6] | Significant degradation observed[1] |
| Oxidative | Significant degradation observed[6] | Relatively unstable, with about 51% degradation after 30 mins with 10% H₂O₂ at 80°C |
| Thermal | Stable[6] | Stable as bulk powder; solutions show some degradation |
| Photolytic | Stable[6] | Significant degradation in liquid state[1] |
Experimental Protocols
The stability of this compound and its alternatives is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Below are representative protocols for the analysis of each compound.
Granisetron Stability Testing Protocol
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[6]
-
Column: Xbridge phenyl column (150mm × 4.6 mm, 3.5 microns particle size)[6]
-
Mobile Phase:
-
Flow Rate: 1 mL/min (gradient)[6]
-
Column Temperature: 40°C[6]
-
Detection: UV at 305 nm[6]
Ondansetron Stability Testing Protocol
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[8]
-
Column: Agilent extended C18 column[8]
-
Mobile Phase: Methanol and tetra butyl ammonium hydrogen sulphate mixture[8]
-
Flow Rate: 0.6 ml/min[8]
-
Detection: UV at 305 nm[8]
Dolasetron Stability Testing Protocol
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5]
-
Detection: UV at 230 nm[5] (Further details on the column and mobile phase for Dolasetron were not specified in the referenced abstract)
Visualizations
The following diagrams illustrate the typical workflow for a pharmaceutical stability study and a logical comparison of the stability of the three antiemetic drugs.
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Comparative stability of antiemetic drugs.
References
- 1. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of ondansetron hydrochloride in injectable solutions at -20, 5, and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of ondansetron stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. rjpbcs.com [rjpbcs.com]
Performance of Granisetron-d3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of granisetron in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the performance of Granisetron-d3 as an internal standard in various biological matrices, supported by experimental data from published literature.
This compound, a stable isotope-labeled analog of granisetron, is widely regarded as the gold standard internal standard for the bioanalysis of granisetron by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization.
Performance in Human Plasma
This compound has been successfully employed in numerous validated LC-MS/MS methods for the quantification of granisetron in human plasma. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for clinical and research applications.
Comparison of LC-MS/MS Methods using this compound and Alternative Internal Standards in Human Plasma
| Parameter | Method with this compound[1] | Method with Structural Analog IS (m/z 409/228)[2][3] | Method with Unspecified IS (m/z 270/201)[4][5] |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linear Range | 0.05 - 20.0 ng/mL | 0.1 - 20 ng/mL | 0.02 - 20 ng/mL |
| LLOQ | 0.05 ng/mL | 0.1 ng/mL | 0.02 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within acceptable limits | Within 10% of nominal |
| Precision (% CV) | ≤15.0% | < 5% | < 15% |
| Extraction Recovery | 101% | Not explicitly stated | 97.9% |
Key Observations:
-
Methods utilizing this compound demonstrate excellent sensitivity with a low limit of quantification (LLOQ) of 0.05 ng/mL.[1]
-
The use of this compound is associated with high extraction recovery, indicating minimal loss of the analyte during sample processing.[1]
-
While methods with other internal standards also show acceptable performance, the near-identical physicochemical properties of this compound to granisetron provide a higher degree of confidence in compensating for matrix effects and other sources of variability.
Performance in Other Biological Matrices
Urine
A validated LC-MS/MS method for the simultaneous quantification of granisetron and its major metabolite, 7-hydroxy granisetron, in human urine utilized stable isotopically labeled granisetron as an internal standard. This method demonstrated a linear range of 2-2000 ng/mL for granisetron with accuracy greater than 85% and precision less than 10%. This indicates the suitability of using a stable isotope-labeled internal standard like this compound for urine analysis.
Brain Tissue
While detailed performance data of this compound in solid brain tissue homogenates is limited, studies on granisetron levels in rat brain microdialysates have been conducted. One such study used high-performance liquid chromatography with fluorescence detection and did not employ an internal standard. However, the principles of bioanalysis suggest that for LC-MS/MS analysis of brain tissue homogenates, a stable isotope-labeled internal standard like this compound would be the preferred choice to account for the complexity of the matrix and potential for significant matrix effects. A general procedure for protein precipitation from brain tissue, which is a common sample preparation technique for LC-MS/MS analysis, has been described.[6]
Experimental Protocols
Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is adapted from a validated UPLC-MS/MS method.[1]
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
This protocol is based on a validated LC-MS/MS method.[2][3]
-
To a volume of human plasma, add the internal standard solution.
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex to mix and facilitate the extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Experimental Workflow for Granisetron Analysis in Plasma
Caption: General workflow for the quantification of granisetron in plasma samples.
Signaling Pathway of Granisetron's Antiemetic Action
Caption: Simplified signaling pathway illustrating how granisetron blocks serotonin to prevent emesis.
References
- 1. pjps.pk [pjps.pk]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Evaluating the Isotopic Purity of Granisetron-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the isotopic purity of Granisetron-d3, a commonly used internal standard for the quantification of the antiemetic drug Granisetron. The performance of this compound is evaluated against other commercially available deuterated alternatives, supported by experimental protocols for assessing isotopic purity.
The use of stable isotope-labeled (SIL) internal standards in quantitative mass spectrometry is a well-established practice to correct for variability during sample preparation and analysis. An ideal SIL internal standard should be of high isotopic purity, containing minimal amounts of the unlabeled analyte (d0 species), to prevent interference and ensure accurate quantification, especially at the lower limit of quantification.
This guide aims to assist researchers in making informed decisions when selecting a deuterated internal standard for Granisetron analysis by comparing the reported isotopic purity of this compound from various suppliers and benchmarking it against alternative standards such as Ondansetron-d3 and Palonosetron-d4.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a key indicator of its quality. It is typically reported as the percentage of the desired deuterated species (e.g., d3 for this compound) and the distribution of other isotopic variants (d0, d1, d2, etc.). A lower percentage of the d0 isotopologue is highly desirable to minimize its contribution to the analyte signal.
| Product | Supplier | Reported Isotopic Purity | Isotopic Distribution (d-species) |
| This compound | Santa Cruz Biotechnology | 99.9% | Not specified |
| This compound | Cayman Chemical | ≥99% deuterated forms (d1-d3) | Not specified |
| Ondansetron-d3 | MedchemExpress | 98.78% | Not specified |
| Ondansetron-d3 | LGC Standards | >95% | Not specified |
| Palonosetron-d3 HCl | LGC Standards | >95% | Not specified |
Note: The detailed isotopic distribution (e.g., %d0, %d1, %d2, %d3) is often not publicly available and should be requested from the supplier's Certificate of Analysis.
The Critical Role of Isotopic Distribution
The overall isotopic purity percentage, while important, does not tell the whole story. The distribution of the different deuterated and undeuterated species is a more critical parameter for bioanalytical assays. The presence of the unlabeled analyte (d0) in the internal standard solution can artificially inflate the measured concentration of the analyte, leading to inaccurate results.
Caption: Logical relationship between isotopic purity and quantification accuracy.
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound and its alternatives can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position and extent of deuteration.
Mass Spectrometry-Based Isotopic Purity Assessment
Objective: To determine the isotopic distribution of this compound by measuring the relative abundance of d0, d1, d2, and d3 species.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) or a sensitive Triple Quadrupole Mass Spectrometer.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Materials:
-
This compound reference standard.
-
Granisetron unlabeled reference standard.
-
LC-MS grade water, acetonitrile, and formic acid.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to an appropriate concentration for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Direct Infusion (for HRMS): Infuse the working solution directly into the mass spectrometer. Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of Granisetron (m/z 313.19) and this compound (m/z 316.21).
-
LC-MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitor the following ions (for SIM): m/z 313.2 (d0), 314.2 (d1), 315.2 (d2), and 316.2 (d3).
-
-
-
Data Analysis:
-
Integrate the peak areas for each of the monitored ions.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.
-
% dx = (Area_dx / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100
-
Caption: Experimental workflow for isotopic purity assessment.
Conclusion and Recommendations
The isotopic purity of this compound is a critical factor for ensuring the accuracy and reliability of bioanalytical methods. While several suppliers offer high overall purity, the detailed isotopic distribution, particularly the percentage of the unlabeled d0 species, is of paramount importance.
Recommendations for Researchers:
-
Request Detailed Certificates of Analysis: Always request a comprehensive Certificate of Analysis from the supplier that includes the isotopic distribution data.
-
Perform In-house Verification: It is good laboratory practice to verify the isotopic purity of a new batch of deuterated internal standard before its use in regulated bioanalysis.
-
Consider Alternatives: Based on the specific requirements of the assay, alternative deuterated standards such as Ondansetron-d3 or Palonosetron-d4 may be considered. However, a thorough evaluation of their isotopic purity is equally essential.
A Comparative Guide to Internal Standards in the Pharmacokinetic Analysis of Granisetron
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of granisetron, a potent 5-HT3 receptor antagonist, in biological matrices is paramount for robust pharmacokinetic (PK) studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability in extraction recovery and matrix effects. This guide provides a comparative overview of different internal standards used in the pharmacokinetic analysis of granisetron, supported by experimental data from published studies.
Comparison of Internal Standard Performance
The selection of an internal standard is a pivotal step in bioanalytical method development. The most common choices include stable isotope-labeled (SIL) analogs of the analyte and structurally similar molecules. Below is a summary of the performance of different internal standards used for granisetron quantification.
| Internal Standard Type | Specific Example(s) | Sample Preparation | Recovery | Accuracy | Precision | Matrix Effect | Reference |
| Stable Isotope-Labeled (SIL) Analyte | Granisetron-d3 | Protein Precipitation | 101% | -1.2% to -2.1% | Intra-day: ≤ 3.1% Inter-day: ≤ 3.1% | Not significant | [1] |
| Stable Isotope-Labeled (SIL) Analyte and Metabolite | Stable isotopically labeled granisetron and 7-hydroxy granisetron | Not specified | Not specified | >85% | <10% | Not significant | [2][3] |
| Structural Analog | Unnamed (likely Ondansetron based on m/z 270/201) | Liquid-Liquid Extraction | 97.9% | Within 10% of nominal | <15% CV | Not specified |
Note: The data presented in this table are compiled from different studies and are not from a direct head-to-head comparison. Therefore, experimental conditions and validation parameters may vary between the studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the quantification of granisetron using different internal standards, as described in the cited literature.
Method 1: Using Stable Isotope-Labeled (SIL) this compound
This method, adapted from a study utilizing this compound as the internal standard, employs a protein precipitation technique for sample preparation.[1]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Add 400 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 analytical column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Granisetron Transition: m/z 313.4 → 138.0
-
This compound Transition: Not specified in the provided abstract.
-
-
Method 2: Using a Structural Analog Internal Standard
This protocol is based on a study that utilized a structural analog, likely ondansetron, as the internal standard and employed liquid-liquid extraction.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for an extended period (e.g., 15 minutes) to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase appropriate for the separation of granisetron and the internal standard.
-
Ionization Mode: ESI positive mode.
-
Mass Spectrometry (MRM):
-
Granisetron Transition: m/z 313.4 → 138.0
-
Internal Standard Transition: m/z 270.0 → 201.0
-
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Granisetron-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Granisetron-d3, a deuterated internal standard for the antiemetic drug Granisetron.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste in a laboratory setting is governed by a multi-tiered regulatory framework. The primary agencies involved are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees controlled substances.
This compound is not classified as a DEA-controlled substance. [1][2] This simplifies the disposal process, as the stringent requirements for controlled substance disposal do not apply.
The key determination for the proper disposal of this compound is whether it is considered hazardous waste under RCRA. Pharmaceutical waste is deemed hazardous if it appears on specific EPA lists (P- or U-lists) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4][5] While Granisetron itself is not explicitly listed, a definitive hazardous waste determination for this compound would require a specific analysis of its characteristics. In the absence of such data, a conservative approach, treating the substance as potentially hazardous, is recommended to ensure full compliance and environmental protection.
Step-by-Step Disposal Procedure
Follow these procedural steps for the safe disposal of this compound in a laboratory environment:
-
Segregation: Properly segregate this compound waste from all other waste streams. It should not be mixed with non-hazardous trash, sharps waste, or biohazardous materials.[6][7] Use a designated and clearly labeled waste container for non-controlled pharmaceutical waste.
-
Containerization: Collect this compound waste in a compatible, leak-proof container. The container must be kept closed when not in use. Ensure the container is labeled with the words "Pharmaceutical Waste for Incineration" and includes the name of the substance (this compound).
-
Accumulation: Store the waste container in a secure, designated area within the laboratory, away from incompatible chemicals. Follow your institution's guidelines for the maximum accumulation time for pharmaceutical waste.
-
Engage a Licensed Vendor: The disposal of all pharmaceutical waste must be handled by a licensed and reputable hazardous waste management company.[8] These vendors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Documentation: Maintain meticulous records of all disposed of chemical waste, including the name of the substance, quantity, and date of disposal. This documentation is crucial for regulatory compliance and institutional safety audits.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound by flushing it down the sink or drain. This can lead to environmental contamination of waterways.
-
Avoid Regular Trash: Do not discard this compound in the regular trash. This can pose a risk to waste handlers and the environment.
-
Consult Institutional Policy: Always adhere to your institution's specific policies and procedures for chemical waste disposal. Your Environmental Health and Safety (EHS) department is a valuable resource for guidance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. DailyMed - GRANISETRON HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 2. Granisetron Hydrochloride - drugs/pharmaceuticals with NDC code [findacode.com]
- 3. pwaste.com [pwaste.com]
- 4. actenviro.com [actenviro.com]
- 5. epa.gov [epa.gov]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. easyrxcycle.com [easyrxcycle.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Granisetron-d3
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the handling of Granisetron-d3, a deuterated analog of the antiemetic drug Granisetron. Adherence to these guidelines is critical due to the potent nature of the compound and the special considerations for deuterated substances.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent pharmaceutical compounds like this compound.[1][2] The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Dry Powder) | Tightly fitting safety goggles with side-shields.[3][4] | Chemical-impermeable gloves (e.g., Nitrile). Gloves must be inspected prior to use.[3][4] | Full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] | Fire/flame resistant and impervious clothing.[3][4] Laboratory coat. |
| Solution Preparation and Handling | Tightly fitting safety goggles with side-shields.[3][4] | Chemical-impermeable gloves (e.g., Nitrile).[3] | Use in a well-ventilated area. Respirator as needed based on risk assessment. | Laboratory coat. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields.[3][4] | Double-gloving with chemical-impermeable gloves. | Full-face respirator with appropriate cartridges. | Chemical-resistant suit or apron over a laboratory coat. |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[3][4] | Chemical-impermeable gloves.[3] | Not generally required if waste is properly contained. | Laboratory coat. |
II. Engineering Controls
To minimize exposure, all handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a cytotoxic drug safety cabinet.[5] These cabinets provide a controlled airflow to protect the operator, the product, and the environment.[5]
III. Handling and Storage Procedures
Receiving and Unpacking:
-
Inspect incoming packages for any signs of damage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify the container label and integrity.
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6][7][8]
-
Due to the hygroscopic nature of many deuterated compounds, which can lead to isotopic dilution, storage under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.[9][10]
-
For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary to minimize degradation.[9]
Weighing and Solution Preparation:
-
Perform all manipulations of the solid compound within a chemical fume hood or glove box to avoid inhalation of dust.[7]
-
Use dedicated, clean spatulas and weighing boats.
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
Cap vials securely and use techniques that minimize aerosol generation.
IV. Spill Management and Disposal
Spill Cleanup:
-
Evacuate the immediate area and restrict access.
-
Don the appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[6]
-
For liquid spills, absorb with a suitable inert material.
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[7]
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic or potent pharmaceutical waste.[11]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Pharmaceutical PPE [respirex.com]
- 2. lindstromgroup.com [lindstromgroup.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
